molecular formula C18H19NO4 B180743 N-[(Phenylmethoxy)acetyl]-L-phenylalanine CAS No. 114457-96-4

N-[(Phenylmethoxy)acetyl]-L-phenylalanine

Cat. No.: B180743
CAS No.: 114457-96-4
M. Wt: 313.3 g/mol
InChI Key: QEVKGLJYWRSXEB-INIZCTEOSA-N
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Description

N-[(Phenylmethoxy)acetyl]-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(13-23-12-15-9-5-2-6-10-15)19-16(18(21)22)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,20)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVKGLJYWRSXEB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Solubility of N-[(Phenylmethoxy)acetyl]-L-phenylalanine in Aqueous and Organic Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-[(Phenylmethoxy)acetyl]-L-phenylalanine, a key derivative of the essential amino acid L-phenylalanine. Solubility is a critical physicochemical property that dictates the behavior of a compound in both biological and chemical systems, profoundly influencing everything from bioavailability in drug development to reaction kinetics in synthesis. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals an in-depth understanding of how this molecule interacts with aqueous and organic solvents. We will explore the structural determinants of its solubility, the profound effect of pH on its aqueous behavior, and its varying solubility across a spectrum of organic solvents. This guide includes detailed, replicable experimental protocols for solubility determination and provides predictive insights grounded in established chemical principles.

Introduction: The Critical Role of Solubility

This compound is an N-acylated derivative of L-phenylalanine. Such modifications are common in medicinal chemistry to alter the properties of a parent molecule, such as stability, lipophilicity, and target engagement. Understanding the solubility of this compound is paramount for its application. In drug development, poor solubility can lead to low bioavailability, hindering a promising candidate's progression.[1] In chemical synthesis, solvent selection is dictated by the solubility of reactants and intermediates, impacting reaction efficiency and purification.

This guide will deconstruct the solubility profile of this compound by examining its molecular structure and predicting its behavior in different chemical environments. We will differentiate between thermodynamic and kinetic solubility—a crucial distinction where thermodynamic solubility represents the true equilibrium state, while kinetic solubility reflects the concentration at which a compound, often dissolved from a high-concentration stock like DMSO, begins to precipitate in an aqueous medium.[2][3] For robust applications like formulation, thermodynamic solubility is the gold standard.

Physicochemical Characterization and Structural Analysis

To understand solubility, we must first understand the molecule itself.

  • Molecular Structure: this compound possesses several key functional groups that dictate its solubility:

    • Two Phenyl Rings: These bulky, nonpolar groups contribute significantly to the molecule's hydrophobicity.

    • Carboxylic Acid (-COOH): This is the primary ionizable group. At physiological pH, it is largely deprotonated (-COO-), providing a site for aqueous interaction.

    • Amide (-CONH-) and Ether (-O-) Linkages: These groups are polar and can act as hydrogen bond acceptors, influencing interactions with polar solvents. The amide proton can also act as a hydrogen bond donor.

PropertyPredicted Value/RangeInfluence on Solubility
Molecular Weight ~329.36 g/mol Higher molecular weight can correlate with lower solubility.
pKa (Carboxylic Acid) ~3.5 - 4.5Determines the pH at which the molecule ionizes. Solubility in water is expected to increase dramatically above this pH.[7][8]
logP (Octanol-Water Partition Coefficient) > 2.0A positive logP indicates a preference for a lipid (nonpolar) environment over an aqueous one, suggesting low intrinsic water solubility.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the foundation of solubility. A solute dissolves best in a solvent that has similar intermolecular forces.

  • Aqueous Solubility and the Impact of pH: In pure water at neutral pH, the large hydrophobic surface area from the two phenyl rings will limit the solubility of this compound. However, its ionizable carboxylic acid group is the key to manipulating its aqueous solubility. According to the Henderson-Hasselbalch equation, as the pH of the solution rises above the pKa of the carboxylic acid, the equilibrium will shift towards the deprotonated, anionic carboxylate form. This charged species is significantly more polar and can form strong ion-dipole interactions with water molecules, leading to a dramatic increase in solubility.[9][10]

  • Organic Solvent Interactions:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be moderately good solvents, capable of interacting with the amide, ether, and carboxylic acid groups. However, the solubility of L-phenylalanine itself decreases as the concentration of ethanol in water increases, suggesting that alcohols may act as anti-solvents.[11][12]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and have high polarity. They can effectively solvate the polar parts of the molecule. For similar compounds like N-Acetyl-L-phenylalanine, solubility is high in DMSO and DMF.[13]

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and the ability to form hydrogen bonds. The polar functional groups of this compound make it energetically unfavorable to dissolve in such nonpolar environments. Solubility is expected to be very low.

Below is a diagram illustrating the key molecular features and their pH-dependent ionization state.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_mol Structure (Unionized) high_ph_mol Structure (Ionized) low_ph_mol->high_ph_mol + OH⁻ - H₂O low_ph_label R-COOH (Poorly Soluble) high_ph_mol->low_ph_mol + H⁺ high_ph_label R-COO⁻ + H⁺ (Highly Soluble) caption Figure 1. pH-Dependent Ionization of the Carboxylic Acid.

Caption: Figure 1. pH-Dependent Ionization of the Carboxylic Acid.

Predicted Solubility Profiles

Based on the theoretical framework, we can summarize the expected solubility in structured tables.

Table 1: Predicted Aqueous Solubility Profile

Solvent SystemPredicted SolubilityRationale
pH 2.0 Buffer Very LowThe molecule is fully protonated and largely nonpolar.
Purified Water (~pH 7.0) LowThe molecule is partially ionized but dominated by hydrophobic character.
pH 7.4 Buffer (PBS) ModerateSignificant portion of the molecule is in the soluble carboxylate form.[13]
pH 10.0 Buffer HighThe molecule is almost completely in its highly soluble carboxylate salt form.

Table 2: Predicted Organic Solvent Solubility Profile

Solvent ClassExample SolventPredicted SolubilityDominant Intermolecular Forces
Polar Protic EthanolModerateHydrogen bonding (donor & acceptor), dipole-dipole.
Polar Aprotic DMSOHighHydrogen bonding (acceptor), dipole-dipole.
Polar Aprotic AcetonitrileLow to ModeratePrimarily dipole-dipole; weaker H-bond acceptor than DMSO.[14]
Nonpolar HexaneVery LowVan der Waals forces only.
Nonpolar Aromatic TolueneVery LowVan der Waals, potential pi-stacking with phenyl rings but insufficient to overcome polarity mismatch.

Experimental Methodology: Determining Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is described in guidelines such as OECD Test Guideline 105.[15][16][17]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol ensures that the solution has reached equilibrium with the solid state, providing a true measure of thermodynamic solubility.[18][19][20]

1. Preparation:

  • Add an excess amount of solid this compound to several replicate vials (e.g., 2-5 mg into a 2 mL glass vial). The key is to ensure undissolved solid remains at the end of the experiment.
  • Add a precise volume of the desired solvent (e.g., 1.0 mL of pH 7.4 phosphate buffer) to each vial.
  • Include a small magnetic stir bar in each vial.

2. Equilibration:

  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials on a magnetic stir plate or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
  • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[21] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[18]

3. Phase Separation:

  • Once equilibrium is reached, stop agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
  • Carefully withdraw a sample of the supernatant. It is critical not to disturb the solid material.
  • Separate the dissolved solute from the undissolved solid. This is typically done by either:
  • Centrifugation: Centrifuge the sample at high speed to pellet the solid.
  • Filtration: Use a syringe filter (e.g., 0.22 or 0.45 µm PVDF/PTFE) to clarify the solution. Note: It is crucial to pre-test the filter for compound binding to avoid artificially low results.

4. Quantification:

  • Accurately dilute the clear filtrate with a suitable mobile phase or solvent.
  • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
  • Prepare a calibration curve using standards of known concentrations to accurately quantify the compound in the sample.

5. Calculation:

  • Use the calibration curve to determine the concentration in the diluted sample.
  • Multiply this concentration by the dilution factor to calculate the final solubility, typically expressed in mg/mL or µM.

The following flowchart visualizes this experimental workflow.

G start Start: Excess Solid + Solvent equilibrate Equilibrate (24-48h) Constant Temp. & Agitation start->equilibrate separate Separate Phases (Centrifuge or Filter) equilibrate->separate quantify Quantify Concentration (HPLC-UV or LC-MS) separate->quantify calculate Calculate Solubility (mg/mL or µM) quantify->calculate end End: Thermodynamic Solubility calculate->end caption Figure 2. Shake-Flask Method Workflow.

Caption: Figure 2. Shake-Flask Method Workflow.

Conclusion

The solubility of this compound is a multifaceted property governed by a balance of hydrophobic and hydrophilic features within its structure. Its two phenyl rings render it poorly soluble in aqueous solutions at low pH. However, the presence of an ionizable carboxylic acid provides a powerful handle to dramatically increase aqueous solubility in neutral to basic conditions. In organic solvents, its solubility is dictated by polarity and hydrogen bonding capacity, with high solubility predicted in polar aprotic solvents like DMSO and poor solubility in nonpolar solvents like hexane. For any research or development application, the empirical determination of its thermodynamic solubility via a robust method like the shake-flask protocol is strongly recommended to ensure accurate and reliable data for decision-making.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][15][16]

  • Situ Biosciences (n.d.), OECD 105 - Water Solubility. URL: [Link][17]

  • Analytice (2017), OECD 105 – Water Solubility Test at 20°C. URL: [Link][22]

  • Brittain, H.G. (2014), Thermodynamic vs. Kinetic Solubility: Knowing Which is Which, American Pharmaceutical Review. URL: [Link][2]

  • U.S. EPA (2018), MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. URL: [Link][18]

  • BioAssay Systems (n.d.), Solubility Testing – Shake Flask Method. URL: [Link][20]

  • Raytor (2026), Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. URL: [Link][3]

  • SSRN (2023), Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. URL: [Link][14]

  • NIST (n.d.), L-Phenylalanine, N-acetyl-, NIST Chemistry WebBook. URL: [Link][4]

  • Gohlke, H. & Klebe, G. (2002), Approaches to the Description and Prediction of the Pka Values of Protein-Ligand Complexes, Angewandte Chemie International Edition. URL: [Link][7]

  • ResearchGate (2011), Solubility of L-Phenylalanine in Aqueous Solutions. URL: [Link][11]

  • Zhou, X. et al. (2011), Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K, Fluid Phase Equilibria. URL: [Link][12]

  • Szabo, A.G. et al. (2007), Effect of pH on aqueous phenylalanine studied using a 265-nm pulsed light-emitting diode, Applied Spectroscopy. URL: [Link][9]

  • PubChem (n.d.), N-Acetyl-L-phenylalanine. URL: [Link][5]

  • Wikipedia (n.d.), Protein pKa calculations. URL: [Link][8]

  • Needham, T.E. (1970), The Solubility of Amino Acids in Various Solvent Systems, University of Rhode Island, Open Access Dissertations. URL: [Link][10]

  • FooDB (2011), Showing Compound N-Acetyl-L-phenylalanine (FDB022084). URL: [Link][6]

Sources

Advanced Chiral Substrates: The Utility of N-[(Phenylmethoxy)acetyl]-L-phenylalanine in Biocatalysis and Medicinal Chemistry

[1]

Executive Summary

This compound (also known as N-Benzyloxyacetyl-L-phenylalanine ) represents a critical class of N-acylated amino acid derivatives.[1] Unlike standard protecting groups like Acetyl (Ac) or Phenylacetyl (PhAc), the Benzyloxyacetyl (BnOCH₂CO-) moiety introduces a unique steric and electronic profile due to the ether oxygen linkage. This compound serves two primary roles in high-value chemical processing:

  • Mechanistic Probe : It acts as a "molecular ruler" for mapping the active site specificity of penicillin acylases (PGA/PVA) and aminoacylases, distinguishing between hydrophobic and polar binding pockets.[1]

  • Chiral Intermediate : It functions as a resolved building block for peptidomimetics where the N-acyl group provides metabolic stability or specific receptor affinity.[1]

This guide provides a comprehensive technical analysis of its chemical behavior, enzymatic resolution protocols, and synthetic pathways.

Chemical Identity & Structural Properties

The distinctiveness of this substrate lies in its N-acyl linker .[1] While standard Phenylacetyl groups rely solely on hydrophobic interactions, the Benzyloxyacetyl group introduces an ether oxygen, increasing polarity and flexibility.

PropertySpecification
CAS Number 114457-96-4
IUPAC Name (2S)-3-phenyl-2-[[2-(phenylmethoxy)acetyl]amino]propanoic acid
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Stereochemistry L-isomer (S-configuration at α-carbon)
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water (pH dependent)
pKa (COOH) ~3.6 (Predicted)
Structural Logic

The Benzyloxyacetyl group extends the distance between the phenyl ring and the amide bond compared to a standard Phenylacetyl group.[1]

  • Phenylacetyl : Ph-CH₂-CO- (Distance ~3.8 Å)[1]

  • Benzyloxyacetyl : Ph-CH₂-O-CH₂-CO- (Distance ~5.2 Å + Rotational freedom)[1]

This elongation allows researchers to probe the depth of the S1 hydrophobic pocket in enzymes like Penicillin G Acylase (PGA).[1]

Biocatalytic Utility: The Acylase Probe

The primary application of this compound is in the kinetic characterization of N-terminal nucleophile (Ntn) hydrolases , specifically Penicillin G Acylase (PGA) from E. coli and Penicillin V Acylase (PVA) from Bacillus sphaericus.[1]

Mechanism of Action

PGA is known for its specificity towards Phenylacetyl groups.[1] PVA prefers Phenoxyacetyl groups.[1] The Benzyloxyacetyl derivative challenges these enzymes by combining features of both:

  • It retains the terminal phenyl ring (PGA recognition).

  • It incorporates the ether oxygen (PVA recognition mimic).

  • It adds bulk/length (Steric challenge).

By measuring the kinetic parameters (


plasticity


1
Diagram: Enzymatic Specificity Logic

The following diagram illustrates how different acylases discriminate between these substrates based on the "Acyl Group" architecture.

AcylaseSpecificitySubstrate_StandardStandard Substrate(Phenylacetyl-L-Phe)PGAPenicillin G Acylase(Hydrophobic S1 Pocket)Substrate_Standard->PGAHigh Affinity(Perfect Fit)PVAPenicillin V Acylase(Polar/Constrained S1 Pocket)Substrate_Standard->PVALow AffinitySubstrate_TargetTarget Substrate(N-Benzyloxyacetyl-L-Phe)Substrate_Target->PGAProbes Pocket Depth(Steric Strain?)Substrate_Target->PVAProbes Ether RecognitionOutcome_HydrolysisEfficient Hydrolysis(L-Phe Release)PGA->Outcome_HydrolysisIf Pocket FlexibleOutcome_NoRxnSteric Exclusion(No Reaction)PGA->Outcome_NoRxnIf Pocket Rigid

Caption: Comparative binding logic of N-Benzyloxyacetyl-L-Phe vs. standard substrates in Penicillin Acylases.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis (Kinetic Resolution)

To obtain high-purity this compound, a kinetic resolution of the racemic mixture (DL) is often more cost-effective than asymmetric synthesis.[1]

Objective : Isolate L-isomer from N-Benzyloxyacetyl-DL-phenylalanine.

Reagents :

  • Racemic Phenylalanine (DL-Phe).[1]

  • Benzyloxyacetyl Chloride.[1][2][3]

  • Penicillin G Acylase (immobilized, e.g., on Eupergit C).

  • Sodium Hydroxide (NaOH), HCl.

Workflow :

  • Schotten-Baumann Acylation :

    • Dissolve DL-Phe (10 mmol) in 1M NaOH (20 mL) at 0°C.

    • Dropwise add Benzyloxyacetyl chloride (11 mmol) while maintaining pH > 10 with additional NaOH.

    • Stir for 2 hours. Acidify to pH 2 with HCl to precipitate N-Benzyloxyacetyl-DL-phenylalanine .

    • Recrystallize from Ethanol/Water.[1]

  • Enzymatic Hydrolysis :

    • Suspend the DL-product (1 g) in Phosphate Buffer (50 mM, pH 7.5).

    • Add Immobilized PGA (100 U).[1]

    • Incubate at 28°C with orbital shaking.[1]

    • Monitoring : Track pH drop (acid release) or HPLC (consumption of L-substrate).

    • Note: PGA typically hydrolyzes the L-isomer to free L-Phe, leaving the D-isomer intact.[1]

    • Self-Correction : If the target is the L-N-acyl derivative , you must use an enzyme that selectively hydrolyzes the D-isomer (rare) or use the Reverse Reaction (Thermodynamic Synthesis) in organic solvent.[1]

    • Alternative : Use Aminoacylase I (from Aspergillus) which strictly hydrolyzes L-N-acyl amino acids.[1]

    • Target Isolation : If the goal is the intact N-acyl-L-Phe, one should synthesize it directly from L-Phe (Protocol B) to avoid resolution loss.[1]

Protocol B: Direct Chemical Synthesis (High Purity)

For research standards (CAS 114457-96-4), direct acylation of pure L-Phenylalanine is preferred to maintain stereochemical integrity.[1]

Step-by-Step :

  • Dissolution : Dissolve L-Phenylalanine (1.65 g, 10 mmol) in 1N NaOH (20 mL). Cool to 0–5°C.[1]

  • Acylation : Simultaneously add Benzyloxyacetyl chloride (1.85 g, 10 mmol) and 1N NaOH (10 mL) dropwise over 30 minutes.

    • Critical Control: Maintain pH between 10–11. If pH drops below 9, acylation yield decreases and oligomers may form.[1]

  • Reaction : Stir at 0°C for 1 hour, then room temperature for 2 hours.

  • Work-up :

    • Wash the basic solution with Ethyl Acetate (removes unreacted chloride/impurities).

    • Acidify the aqueous layer carefully with 6N HCl to pH 2.0.[1]

    • The product, This compound , will precipitate as a white solid or oil.[1]

  • Purification : Extract into Ethyl Acetate, dry over MgSO₄, and evaporate. Recrystallize from EtOAc/Hexane.

  • Validation : Check Optical Rotation

    
    . It should be positive (approx +40° in MeOH, similar to N-Acetyl-L-Phe trends).[1]
    

Analytical Characterization

To validate the identity of the synthesized compound, the following parameters must be met:

MethodExpected SignalInterpretation
¹H NMR (DMSO-d₆)

7.1-7.4 (m, 10H)
Two phenyl rings (one from Phe, one from Benzyloxy).[1]

4.5 (s, 2H)
Benzylic protons (

).[1]

3.9 (s, 2H)
Acetyl protons (

).[1]

4.4-4.6 (m, 1H)

-proton of Phenylalanine.[1]
HPLC C18 Column, MeOH/H₂OSingle peak,

> N-Acetyl-Phe (more hydrophobic).[1]
Mass Spec (ESI)

Confirms molecular weight.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13322899, this compound.[1] Retrieved from [Link]

  • Arroyo, M., et al. (2003). Biotechnological applications of penicillin acylases: state-of-the-art.[1] Applied Microbiology and Biotechnology.[1] (Contextual grounding for PGA specificity).

pKa values and ionization behavior of N-[(Phenylmethoxy)acetyl]-L-phenylalanine

[1][2]

Executive Summary

This compound (often referred to as N-benzyloxyacetyl-L-phenylalanine) is a synthetic N-acylated amino acid derivative.[1][2] Unlike zwitterionic free amino acids, this molecule functions as a monoprotic weak acid with a lipophilic backbone.[2] Its ionization behavior is governed exclusively by the C-terminal carboxylic acid, as the N-terminal amine is masked within a neutral amide linkage.[1][2]

Understanding the pKa of this compound is critical for optimizing its solubility profile, predicting its passive permeability (LogD), and designing formulation strategies for drug delivery systems where pH-dependent solubility is a rate-limiting factor.[1][2]

Structural Basis of Ionization

To accurately predict and measure the pKa, we must first deconstruct the molecule into its functional electronic components.[2]

Molecular Architecture

The molecule consists of three distinct domains:

  • The Ionizable Head: The C-terminal carboxylic acid (-COOH) of the L-phenylalanine moiety.[1]

  • The Neutral Linker: The amide bond formed between the phenylalanine nitrogen and the benzyloxyacetyl group. This amide is non-basic and does not protonate in the physiological pH range (0–14).

  • The Lipophilic Tail: The (phenylmethoxy)acetyl group (benzyloxyacetyl) and the phenylalanine side chain (benzyl). These moieties provide significant hydrophobicity, reducing water solubility.[2]

Theoretical pKa Prediction

In free L-phenylalanine, the

1.8312

1

In This compound , the amine is acylated.[1][2] The positive charge is lost, replaced by a neutral amide.[2] Without the strong electron-withdrawing ammonium group, the pKa of the carboxyl group shifts upward (becomes less acidic).

  • Reference Standard (N-Acetyl-L-Phenylalanine): pKa

    
     3.3 – 3.5.[1][2]
    
  • Inductive Influence: The (phenylmethoxy)acetyl group contains an ether oxygen (

    
    -position to the amide carbonyl).[1] This oxygen is electron-withdrawing (
    
    
    effect).[1][2] While weaker than a full positive charge, this induction propagates through the amide bond, likely rendering the carboxyl group slightly more acidic than a simple N-acetyl derivative.[2]

Predicted pKa Value: 3.2 ± 0.2

Ionization Pathway Diagram

The following diagram illustrates the deprotonation equilibrium and the electronic influences governing the pKa.

IonizationPathwaycluster_effectsElectronic FactorsNeutralNeutral Species (pH < 3.0)Ph-CH2-O-CH2-CONH-CH(Bn)-COOH(Low Solubility, High Permeability)AnionicAnionic Species (pH > 4.5)Ph-CH2-O-CH2-CONH-CH(Bn)-COO(-)(High Solubility, Low Permeability)Neutral->AnionicKa (Deprotonation)pKa ≈ 3.2Anionic->NeutralProtonationEffect1Amide Linkage:Removes basicity of N-terminusRaises pKa vs free PheEffect1->NeutralEffect2Ether Oxygen:Weak Inductive Withdrawal (-I)Slightly lowers pKa vs N-Acetyl-PheEffect2->Neutral

Figure 1: Ionization equilibrium of this compound showing the transition from the neutral protonated form to the anionic carboxylate form.

Experimental Determination Protocol

Due to the lipophilic nature of the benzyloxyacetyl and benzyl side chains, this molecule likely exhibits poor aqueous solubility in its protonated form (pH < pKa). Standard aqueous titration will yield noisy data due to precipitation.[2]

Recommended Method: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Extrapolation).[1][2]

Principle

The pKa is determined in varying ratios of organic co-solvent (e.g., Methanol or Dioxane) and water.[2] The apparent pKa values (


Materials Required[3]
  • Analyte: ~50 mg this compound (High Purity).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).[1][2]

  • Solvent: Methanol (HPLC grade) and degassed water.[1]

  • Instrumentation: Potentiometric titrator (e.g., Metrohm or Mettler Toledo) with a combined glass pH electrode (calibrated for mixed solvents).

Step-by-Step Workflow
  • Preparation of Solvent Ratios: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.

  • Sample Dissolution: Dissolve

    
     moles of the compound into 50 mL of the 50% methanol mixture. Ensure complete dissolution.
    
  • Blank Titration: Perform a blank titration on the solvent mixture alone to correct for solvent background.

  • Sample Titration:

    • Equilibrate the solution at 25°C under inert gas (

      
       or 
      
      
      ) purge to prevent
      
      
      absorption.
    • Titrate with 0.1 M KOH, adding small increments (e.g., 10

      
      L).
      
    • Record the potential (mV) after stabilization at each step.

  • Repeat: Repeat the procedure for the 40% and 30% methanol mixtures. Note: If precipitation occurs in 30% methanol, use higher percentages (e.g., 40%, 50%, 60%) and extrapolate.

  • Data Analysis (Yasuda-Shedlovsky):

    • Calculate

      
       for each mixture using the Henderson-Hasselbalch equation modified for the specific dielectric constant of the mixture.
      
    • Plot

      
       vs. 
      
      
      .[1][2]
    • The y-intercept represents the theoretical aqueous pKa.

Data Interpretation Table
ParameterValue (Estimated)Notes
Aqueous pKa 3.25 Extrapolated value.
Intrinsic Solubility (

)
< 0.1 mg/mLAt pH < 2.0 (Neutral form).[1]
Solubility at pH 7.4 > 10 mg/mLDriven by ionization (Anionic form).[1][2]
LogP (Neutral) ~ 2.1Lipophilic due to two phenyl rings.[1][2]
LogD (pH 7.4) ~ -1.5Highly hydrophilic due to ionization.[1][2]

Implications for Research & Development

Solubility & Formulation
  • pH < 3.0: The molecule exists in its neutral, protonated form. It will be poorly soluble in water and may precipitate in acidic media (e.g., gastric fluid).[2] Formulation in this range requires co-solvents (PEG, Ethanol) or lipid-based carriers.[1][2]

  • pH > 5.0: The molecule is >99% ionized (carboxylate anion). It acts as a surfactant-like molecule due to the amphiphilic structure (hydrophobic tail + anionic head).[1][2] This ensures excellent solubility in intestinal fluids (pH 6.5–7.[1][2]5) and blood plasma (pH 7.4).[1][2]

Membrane Permeability
  • Absorption Window: Passive diffusion is maximal where the concentration of the neutral species is highest.

  • Gastric Absorption: Despite low solubility, the neutral form in the stomach (pH 1–2) has high membrane permeability (High LogP).

  • Intestinal Absorption: At pH 7, the low LogD suggests reduced passive permeability, but the high solubility creates a strong concentration gradient that may drive absorption.

References

  • Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pKa determination methods).

  • Box, K., et al. (2008).[2] "The use of measured pKa, logP and solubility to investigate the dissolution of ionizable drugs."[2] Current Drug Metabolism, 9(9), 869-878.[1][2] Link

  • NIST Chemistry WebBook. (2023).[2] "N-Acetyl-L-phenylalanine data." (Used as structural analog for pKa baseline).[1][2] Link

  • PubChem. (2024).[1][2][3] "Compound Summary: N-Acetyl-L-phenylalanine." National Library of Medicine.[2] Link[1][2]

Methodological & Application

Application Note: Enzymatic Kinetic Resolution of N-[(Phenylmethoxy)acetyl]-DL-phenylalanine for the Production of Enantiopure L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Enantiomerically pure amino acids are critical building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and food additives. L-phenylalanine, in particular, is a key precursor for the synthesis of the artificial sweetener Aspartame and various peptide-based drugs. Traditional chemical methods for resolving racemic mixtures of amino acids often involve costly resolving agents, harsh reaction conditions, and can suffer from racemization, diminishing the optical purity of the final product.

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a green and efficient alternative. This application note provides a detailed protocol for the enzymatic kinetic resolution of a racemic mixture of N-[(Phenylmethoxy)acetyl]-DL-phenylalanine using Penicillin G Acylase (PGA). This enzyme exhibits high enantioselectivity, catalyzing the hydrolysis of the N-acyl group from the L-enantiomer while leaving the D-enantiomer intact. This process yields highly enantiomerically enriched L-phenylalanine and unreacted N-[(Phenylmethoxy)acetyl]-D-phenylalanine, which can be easily separated.

This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for the production of optically pure L-phenylalanine.

Principle of the Method: Enantioselective Hydrolysis

The core of this method is a kinetic resolution, a process that relies on the difference in reaction rates of two enantiomers with a chiral catalyst—in this case, the enzyme Penicillin G Acylase. The enzyme's active site is structured to preferentially bind and hydrolyze the L-enantiomer of the N-acylated amino acid.

The reaction proceeds as follows: a racemic mixture of N-[(Phenylmethoxy)acetyl]-DL-phenylalanine is incubated with Penicillin G Acylase in an aqueous buffer. The enzyme selectively cleaves the amide bond of the L-enantiomer, producing L-phenylalanine and phenylmethoxyacetic acid. The D-enantiomer, N-[(Phenylmethoxy)acetyl]-D-phenylalanine, does not fit as readily into the enzyme's active site and remains largely unreacted.

The theoretical maximum yield for the desired L-phenylalanine in a classic kinetic resolution is 50%. It is crucial to monitor the reaction and stop it at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the remaining starting material. Pushing the reaction beyond this point can lead to the slower hydrolysis of the D-enantiomer, which would decrease the optical purity of the L-phenylalanine product[1].

Diagram of the Enzymatic Resolution Mechanism

Enzymatic Resolution Mechanism Mechanism of Enzymatic Kinetic Resolution cluster_0 Racemic Substrate cluster_1 Enzyme cluster_2 Products N-acyl-DL-Phe N-[(Phenylmethoxy)acetyl]-DL-phenylalanine PGA Penicillin G Acylase (PGA) N-acyl-DL-Phe->PGA Selective binding of L-enantiomer L-Phe L-Phenylalanine PGA->L-Phe Hydrolysis N-acyl-D-Phe N-[(Phenylmethoxy)acetyl]-D-phenylalanine PGA->N-acyl-D-Phe Unreacted PMA Phenylmethoxyacetic Acid PGA->PMA

Caption: Enzymatic resolution of N-[(Phenylmethoxy)acetyl]-DL-phenylalanine by Penicillin G Acylase.

Experimental Protocol

This protocol is based on established methods for the enzymatic resolution of similar N-acyl-phenylalanine derivatives. Optimization of parameters such as enzyme and substrate concentrations, temperature, and reaction time may be necessary for this specific substrate.

Materials and Reagents
  • Substrate: Racemic N-[(Phenylmethoxy)acetyl]-DL-phenylalanine

  • Enzyme: Penicillin G Acylase from Escherichia coli (commercially available from suppliers such as Carl ROTH, Sigma-Aldrich, or Dalas Biotech)[2][3][4]. Immobilized PGA is recommended for easier recovery and reuse.

  • Buffer: 0.1 M Potassium phosphate buffer, pH 8.0

  • Titrant: 0.5 M Sodium hydroxide (NaOH) solution

  • Acid for workup: 2 M Hydrochloric acid (HCl)

  • Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous sodium sulfate or magnesium sulfate

Equipment
  • pH-stat or automatic titrator

  • Reaction vessel with temperature control and stirring

  • Centrifuge (if using free enzyme)

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system with a suitable column for amino acid enantiomer separation

Step-by-Step Procedure

Part 1: Enzymatic Hydrolysis

  • Substrate Preparation: Prepare a suspension of N-[(Phenylmethoxy)acetyl]-DL-phenylalanine in 0.1 M potassium phosphate buffer (pH 8.0) to a final concentration of 100 mM in the reaction vessel.

  • Temperature and pH Equilibration: Bring the substrate suspension to the desired reaction temperature (e.g., 37°C) and ensure the pH is stable at 8.0.

  • Enzyme Addition: Add Penicillin G Acylase to the reaction mixture. A starting concentration of 10-20 U/mL is recommended. If using an immobilized enzyme, add the corresponding amount based on the manufacturer's specifications.

  • Reaction Monitoring: Maintain the pH at 8.0 by the controlled addition of 0.5 M NaOH using a pH-stat or automatic titrator. The rate of NaOH consumption is proportional to the rate of hydrolysis. The reaction progress should also be monitored by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the L-phenylalanine product.

  • Reaction Termination: Stop the reaction when the conversion reaches approximately 50%. This can be achieved by filtering off the immobilized enzyme or, if using free enzyme, by adding acid to lower the pH to ~2.0, which will denature the enzyme.

Part 2: Product Separation and Isolation

  • Enzyme Removal: If an immobilized enzyme was used, filter it from the reaction mixture. The enzyme can be washed with buffer and stored for reuse. If free enzyme was used, it will be denatured and precipitated in the next step.

  • Acidification and Extraction: Adjust the pH of the reaction mixture to ~2.0 with 2 M HCl. This will protonate the L-phenylalanine, keeping it in the aqueous phase, while the unreacted N-[(Phenylmethoxy)acetyl]-D-phenylalanine will become less soluble. Extract the mixture with an equal volume of ethyl acetate three times to remove the unreacted D-enantiomer and the phenylmethoxyacetic acid byproduct.

  • Isolation of L-Phenylalanine: The aqueous layer containing L-phenylalanine hydrochloride can be concentrated under reduced pressure. The L-phenylalanine can then be precipitated by adjusting the pH to its isoelectric point (~5.5) with a base such as ammonium hydroxide.

  • Purification and Drying: The precipitated L-phenylalanine can be collected by filtration, washed with cold water, and dried under vacuum.

Part 3: Analysis of Enantiomeric Excess

The enantiomeric excess (ee) of the produced L-phenylalanine should be determined using chiral HPLC. A variety of chiral stationary phases are available for the separation of amino acid enantiomers.

Experimental Workflow Diagram

Experimental Workflow Workflow for Enzymatic Resolution cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Workup and Isolation cluster_3 Analysis Substrate Prepare 100 mM N-acyl-DL-Phe in pH 8.0 Buffer Equilibrate Equilibrate to 37°C Substrate->Equilibrate Add_Enzyme Add Penicillin G Acylase Equilibrate->Add_Enzyme Reaction Maintain pH 8.0 with NaOH Monitor by HPLC Add_Enzyme->Reaction Stop Stop at ~50% Conversion Reaction->Stop Remove_Enzyme Remove Immobilized Enzyme Stop->Remove_Enzyme Acidify Adjust pH to 2.0 with HCl Remove_Enzyme->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Isolate Isolate L-Phe from Aqueous Phase Extract->Isolate HPLC Determine Enantiomeric Excess by Chiral HPLC Isolate->HPLC

Caption: Step-by-step workflow for the enzymatic resolution of N-[(Phenylmethoxy)acetyl]-DL-phenylalanine.

Data Presentation

The following table presents target values for the enzymatic resolution process. These values should be used as a benchmark for process optimization.

ParameterTarget ValueMethod of Analysis
Conversion ~50%HPLC (monitoring substrate depletion and product formation)
Enantiomeric Excess (ee) of L-Phenylalanine >98%Chiral HPLC
Yield of L-Phenylalanine >45% (of theoretical maximum)Gravimetric analysis after isolation and drying

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Rate - Suboptimal pH or temperature.- Low enzyme activity or concentration.- Substrate inhibition.- Optimize pH and temperature for the specific enzyme batch.- Increase enzyme concentration.- Perform the reaction at a lower substrate concentration.
Low Enantiomeric Excess (ee) of L-Phenylalanine - Reaction proceeded beyond 50% conversion.- Carefully monitor the reaction progress with HPLC and stop at ~50% conversion[1].
Difficulty in Separating Products - Incomplete extraction of the N-acyl-D-enantiomer.- pH not optimal for separation.- Perform additional extractions with ethyl acetate.- Ensure the pH of the aqueous phase is firmly at ~2.0 during extraction.
Enzyme Deactivation - Harsh reaction conditions (pH, temperature).- Presence of inhibitors in the substrate.- Operate within the enzyme's recommended stability range.- Use high-purity substrate.

Conclusion

The enzymatic kinetic resolution of N-[(Phenylmethoxy)acetyl]-DL-phenylalanine using Penicillin G Acylase is a highly effective method for producing enantiomerically pure L-phenylalanine. The mild reaction conditions, high stereoselectivity of the enzyme, and straightforward workup procedure make this an attractive alternative to traditional chemical resolution methods. The use of an immobilized enzyme further enhances the economic viability of the process by allowing for enzyme recycling. This application note provides a solid foundation for researchers to implement and optimize this valuable biocatalytic transformation.

References

  • Alkema, W. B. L., et al. (2002). Substrate Specificity and Acyl Transfer Activity of Penicillin Acylase. European Journal of Biochemistry, 269(8), 2093–2100. Available at: [Link]

  • Carl ROTH. Penicillin G acylase, 100 g, CAS No. 9014-06-6. Available at: [Link]

  • Dalas Biotech Ltd. Penicillin G Acylase Enzyme. Available at: [Link]

  • Dalas Biotech Ltd. Penicillin G Acylase - High Purity Enzyme. Available at: [Link]

  • Marešová, H., Plačková, M., & Grulich, M. (2013). Current state and perspectives of penicillin G acylase-based biocatalyses. Applied Microbiology and Biotechnology, 98(3), 979-991. Available at: [Link]

  • Pan, Y., et al. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 929571. Available at: [Link]

  • Shcherbakova, T. A., et al. (2018). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Acta Naturae, 10(2), 79-85. Available at: [Link]

  • Virden, R. (1990). Structure, Processing and Catalytic Action of Penicillin Acylase. Biotechnology and Genetic Engineering Reviews, 8(1), 189-218. Available at: [Link]

  • Chari, M. A., Jeevanram, A., & Syamasundar, K. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 3(1), 1-4. Available at: [Link]

Sources

Kinetic analysis of N-[(Phenylmethoxy)acetyl]-L-phenylalanine hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Analysis of N-[(Phenylmethoxy)acetyl]-L-phenylalanine Hydrolysis

Executive Summary

This application note details the protocol for the kinetic characterization of This compound (also known as N-Benzyloxyacetyl-L-phenylalanine) hydrolysis by Carboxypeptidase A (CPA) . Unlike standard peptide substrates, this compound incorporates an ether-linked acyl cap, providing unique hydrophobic interactions within the enzyme's S1/S2 subsites. This guide is designed for researchers investigating protease specificity, inhibitor design, or mechanistic enzymology. It prioritizes self-validating experimental design and rigorous data analysis.

Scientific Background & Mechanism

Carboxypeptidase A (CPA) is a pancreatic zinc-metalloprotease that preferentially hydrolyzes C-terminal L-amino acids with aromatic or branched side chains. The catalytic mechanism involves a zinc ion coordinated by His69, Glu72, and His196, and a water molecule.[1][2]

The Substrate: this compound

  • Structure:

    
    
    
  • Role: This substrate acts as an N-acyl-L-amino acid. The "phenylmethoxyacetyl" group mimics the penultimate residue of a polypeptide chain but introduces rotational flexibility and altered hydrogen bonding potential compared to standard benzoyl (Hippuryl) or carbobenzoxy (Cbz) caps.

  • Reaction:

    
    
    

Detection Principle: Hydrolysis of the amide bond results in a differential UV absorbance, typically monitored between 254 nm and 230 nm. The protocol below uses 254 nm to minimize background interference, consistent with standard Hippuryl-L-Phe assays.

Mechanism Diagram

The following diagram illustrates the catalytic pathway and the experimental workflow.

CPA_Mechanism cluster_workflow Experimental Workflow Substrate Substrate (N-Acyl-L-Phe) ES_Complex E-S Complex (Zn++ Coordinated) Substrate->ES_Complex Binding (Hydrophobic Pocket) Transition Tetrahedral Intermediate ES_Complex->Transition Glu270 Base Catalysis Products Products (Acid + L-Phe) Transition->Products Bond Cleavage Prep 1. Substrate Prep (LiCl/Tris Buffer) Blank 2. Blanking (No Enzyme) Prep->Blank Reaction 3. Reaction (Add CPA) Blank->Reaction Analysis 4. Kinetic Analysis (Lineweaver-Burk) Reaction->Analysis

Caption: CPA catalytic mechanism (top) and corresponding kinetic assay workflow (bottom).

Materials & Reagents

To ensure Trustworthiness and reproducibility, use analytical grade reagents.

ReagentSpecificationPurpose
Buffer A 25 mM Tris-HCl, 500 mM NaCl, pH 7.5High ionic strength is critical to solubilize CPA and mimic physiological tonicity.
Enzyme Carboxypeptidase A (Bovine Pancreas)Aqueous suspension or crystals.[3][4] Note: Often stored in Toluene; must be washed or dissolved carefully.
Substrate This compoundThe target analyte.
Control Substrate Hippuryl-L-PhenylalanineCritical for Validation: Used to verify enzyme activity before testing the target.
Solvent 10% Lithium Chloride (LiCl)Required to solubilize the enzyme stock.[3]

Experimental Protocol

Phase 1: Enzyme Preparation & Validation (The "Self-Validating" Step)

Rationale: CPA crystals are insoluble in water. Improper solubilization is the #1 cause of assay failure.

  • Solubilization: Suspend CPA crystals in cold 10% LiCl. Vortex gently until clear.

  • Quantification: Measure Absorbance at 278 nm (

    
    ).
    
    • Concentration (mg/mL) =

      
      .
      
  • Activity Check: Run a quick assay using Hippuryl-L-Phe (1 mM). If

    
     is < 0.05/min, the enzyme is inactive. Do not proceed to the target substrate.
    
Phase 2: Substrate Preparation
  • Dissolve this compound in a minimal volume of ethanol or DMSO (maintain <1% final solvent concentration in assay).

  • Dilute with Buffer A to prepare a stock solution (e.g., 5 mM).

    • Note: If precipitation occurs, adjust pH carefully or increase temperature to 30°C briefly.

Phase 3: Kinetic Assay (Continuous Spectrophotometry)
  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Temperature: 25°C (thermostated cuvette holder).

  • Wavelength: 254 nm.[3]

Step-by-Step Procedure:

  • Blanking: Pipette 2.9 mL of Substrate Solution (varying concentrations: 0.1 mM to 2.0 mM) into a quartz cuvette.

  • Equilibration: Incubate for 3-4 minutes to reach thermal equilibrium. Record the "Blank Rate" (should be near zero).

  • Initiation: Add 0.1 mL of diluted CPA enzyme solution. Mix by inversion immediately.

  • Measurement: Record

    
     for 3–5 minutes.
    
  • Linearity Check: Identify the linear portion of the curve (usually the first 60-90 seconds). Calculate the slope (

    
    ).[3][5]
    

Data Analysis & Calculations

A. Calculation of Velocity ( )

Convert the change in absorbance to molar velocity using the Beer-Lambert Law. You must determine the differential extinction coefficient (


) for the substrate if not known (typically 

for N-acyl-Phe analogs at 254 nm).


  • 
    : Velocity (mM/min)
    
  • 
    : Path length (1 cm)
    
B. Kinetic Parameters ( )

Fit the data to the Michaelis-Menten equation. Note that CPA often exhibits substrate inhibition at high concentrations with aromatic substrates.

Michaelis-Menten Equation:



Substrate Inhibition Model (if


 drops at high 

):

ParameterDefinitionCalculation

Maximum velocityY-intercept of Lineweaver-Burk (1/

)

Michaelis ConstantNegative reciprocal of X-intercept (-1/

)

Turnover Number

(Total enzyme concentration)

Catalytic EfficiencyMeasure of substrate specificity

References

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. pH dependence of tripeptide hydrolysis. Biochemistry.[1][6][7][8][9] Link

  • Worthington Biochemical Corporation. (n.d.). Carboxypeptidase A Assay Protocol.Link

  • Whitaker, J. R., Menger, F., & Bender, M. L. (1966).[6] The kinetics of some carboxypeptidase A and acetylcarboxypeptidase A catalyzed hydrolyses.[6][8][10][11] Biochemistry.[1][6][7][8][9] Link

  • Abramowitz, N., Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. II. Carboxypeptidase-A.[2][3][4][5][6][7][8][9][12][13][14][15] Biochemical and Biophysical Research Communications. Link

Sources

Application Note: Scalable Preparation of N-[(Phenylmethoxy)acetyl]-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of N-[(Phenylmethoxy)acetyl]-L-phenylalanine (CAS: 114457-96-4)[1] represents a critical transformation in the development of peptidomimetics, chiral building blocks, and β-lactam precursors. While standard peptide coupling methodologies (e.g., EDC/HOBt or DCC) are highly effective, they inherently require the prior protection of the L-phenylalanine carboxyl group (typically as a methyl or benzyl ester), necessitating a subsequent and often yield-reducing saponification step.

To optimize both atom economy and process time, this protocol utilizes a modified Schotten-Baumann N-acylation . By conducting the reaction in a biphasic aqueous-organic system, the unprotected L-phenylalanine is solubilized as a sodium salt, allowing direct acylation of the α-amino group with benzyloxyacetyl chloride[2].

Mechanistic Causality & Reaction Dynamics (E-E-A-T)

As a self-validating synthetic system, the success of this protocol relies heavily on the precise manipulation of competing kinetic rates. The acylation of the amine must outpace the background hydrolysis of the highly reactive benzyloxyacetyl chloride.

  • Strict pH Control (9.5–10.5): The pKa of the α-amino group of L-phenylalanine is approximately 9.1. Maintaining the pH between 9.5 and 10.5 ensures the amine remains deprotonated and highly nucleophilic[3]. If the pH drops below 9.0, the equilibrium shifts toward the unreactive protonated ammonium ion (

    
    ). Conversely, a pH exceeding 11.0 exponentially accelerates the competitive hydrolysis of the acid chloride into benzyloxyacetic acid, destroying the reagent.
    
  • Thermal Suppression of Hydrolysis: The reaction is strictly maintained at 0–5 °C during the addition phase. Lowering the temperature suppresses the activation energy required for the aqueous hydrolysis of the acid chloride, preserving it for the desired aminolysis pathway[4].

  • The Self-Validating Indicator: The reaction generates hydrochloric acid (HCl) as a stoichiometric byproduct. The continuous requirement to add sodium hydroxide (NaOH) to maintain the pH serves as a real-time kinetic indicator. When the pH stabilizes and no longer drops, it chemically validates that the acid chloride has been fully consumed and the reaction is complete.

Quantitative Data & Process Parameters

Table 1: Stoichiometry and Physicochemical Properties
Reagent / MaterialMW ( g/mol )EquivalentsAmount (per 100 mmol)Density / StateRole in Synthesis
L-Phenylalanine 165.191.00 eq16.52 gSolid powderStarting Material
Benzyloxyacetyl Chloride 184.621.15 eq21.23 g (18.15 mL)1.17 g/mL, LiquidAcylating Agent[2]
Sodium Hydroxide (Aq) 40.00~2.15 eqAs needed (1M sol.)1M AqueousBase / pH Regulator
Hydrochloric Acid (Aq) 36.46ExcessAs needed (2M sol.)2M AqueousAcidification Agent
Target Compound 313.351.00 eq31.33 g (Theoretical)SolidFinal Product
Table 2: Critical Process Parameters (CPP)
ParameterTarget RangeConsequence of Deviation
Addition Temperature 0 °C to 5 °C>10 °C leads to rapid hydrolysis of acid chloride[4].
Reaction pH 9.5 to 10.5<9.0 halts reaction; >11.0 destroys acid chloride[3].
Stirring Rate 500 - 700 RPMPoor biphasic mixing leads to localized pH spikes and low yield.
Precipitation pH 2.0>3.0 results in incomplete protonation and product loss in water.

Experimental Workflow Visualization

Workflow Step1 L-Phenylalanine + NaOH (Aqueous, pH 10) Step3 Schotten-Baumann Coupling (pH 9.5-10.5) Step1->Step3 Step2 Benzyloxyacetyl Chloride (Dropwise, 0-5 °C) Step2->Step3 Step4 Aqueous Wash (Remove Organics) Step3->Step4 Stir 2h, 20 °C Step5 Acidification (HCl) to pH 2.0 Step4->Step5 Isolate Aq. Phase Step6 Extraction (EtOAc) & Concentration Step5->Step6 Protonation Step7 N-[(Phenylmethoxy)acetyl]- L-phenylalanine Step6->Step7 Crystallization

Schotten-Baumann workflow for this compound synthesis.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Nucleophilic Solution
  • Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pH probe, a dropping funnel, and an internal thermometer.

  • Suspend L-phenylalanine (16.52 g, 100 mmol) in 100 mL of distilled water.

  • Add 1M NaOH dropwise while stirring until the L-phenylalanine completely dissolves and the solution stabilizes at pH 10.0 .

  • Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–5 °C .

Phase 2: Controlled Acylation (The Schotten-Baumann Coupling)
  • Dilute benzyloxyacetyl chloride (21.23 g, 115 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to moderate its reactivity and prevent freezing upon addition. Transfer this to the dropping funnel.

  • Begin the dropwise addition of the acid chloride solution over a period of 45–60 minutes.

  • Critical Step: Simultaneously monitor the pH. As the reaction proceeds, HCl is liberated. Add 1M NaOH dropwise via a secondary funnel to strictly maintain the pH between 9.5 and 10.5 [3].

  • Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20 °C) and stir for an additional 1.5 to 2 hours. The reaction is deemed complete when the pH remains stable without further addition of NaOH.

Phase 3: Workup and Impurity Clearance
  • Transfer the reaction mixture to a separatory funnel.

  • Extract the basic aqueous layer with diethyl ether or DCM (2 × 50 mL). Causality: This step is vital to remove unreacted benzyloxyacetyl chloride and its neutral hydrolysis byproduct, benzyl alcohol. The target compound remains in the aqueous layer as a highly soluble sodium salt.

  • Discard the organic washings and return the aqueous layer to a clean Erlenmeyer flask.

Phase 4: Acidification and Isolation
  • Cool the aqueous layer in an ice bath to 5 °C.

  • Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0 .

  • Upon acidification, the target compound, This compound , will precipitate as a white/off-white solid.

  • Extract the acidified aqueous mixture with Ethyl Acetate (EtOAc) (3 × 75 mL).

  • Combine the EtOAc organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (

    
    ).
    
  • Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.

  • Purification: Recrystallize the crude residue from an Ethyl Acetate/Hexane mixture to afford the pure this compound as crystalline solids.

References

  • Chemdad Chemical Database - this compound (CAS: 114457-96-4) Product Information. Available at: [Link]

  • Google Patents (US20150250694A1) - Blends of o-acyl-isethionates and n-acyl amino acid surfactants (Schotten-Baumann pH Parameters).
  • Academia.edu (Neal G. Anderson) - Practical Process Research & Development (2000): Minimizing Hydrolysis in Schotten-Baumann Reactions. Available at: [Link]

Sources

Application Note: Biocatalytic Processing of N-[(Phenylmethoxy)acetyl]-L-phenylalanine using Penicillin G Acylase

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing Penicillin G Acylase (PGA) for the biocatalytic manipulation of N-[(Phenylmethoxy)acetyl]-L-phenylalanine .

While PGA is classically associated with the hydrolysis of Phenylacetyl (PhAc) groups, this guide addresses the specific nuances of the N-[(Phenylmethoxy)acetyl] moiety—chemically equivalent to a Benzyloxyacetyl group. This structural distinction (an ether linkage in the acyl chain) alters binding kinetics compared to standard PhAc substrates, requiring modified protocols for optimal efficiency.

Introduction & Mechanistic Basis[1]

Penicillin G Acylase (PGA) (EC 3.5.1.11), primarily from Escherichia coli, is a N-terminal nucleophilic (Ntn) hydrolase. Its active site contains a hydrophobic pocket that specifically recognizes aromatic acyl groups.

Substrate Analysis

The target substrate, This compound , presents a specific challenge and opportunity:

  • Standard Substrate (PhAc): Phenylacetyl (

    
    ). Optimal specificity.
    
  • Target Substrate: Phenylmethoxyacetyl (

    
    ).
    
    • Structural Impact:[1] The insertion of the ether oxygen and methylene spacer extends the distance between the aromatic ring and the scissile amide bond.

    • Enzymatic Recognition: While PGA tolerates this extension better than Penicillin V Acylase (which prefers phenoxy groups), the

      
       is typically lower than for PhAc. Consequently, this protocol emphasizes higher enzyme loading  and rigorous pH control  to drive conversion.
      
Mechanism of Action

PGA operates via an acyl-enzyme mechanism. The


-subunit N-terminal serine acts as the nucleophile, attacking the amide bond to release the amino acid (L-Phenylalanine) and forming a covalent acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by water (deprotection) or attacked by an external nucleophile (synthesis).
Pathway Visualization

PGA_Mechanism Enzyme Free PGA Enzyme (Active Site Serine) Complex Michaelis Complex (E:S) Enzyme->Complex + Substrate Substrate Substrate: N-[(Phenylmethoxy)acetyl]-L-Phe Substrate->Complex AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation Step Product1 Product 1: L-Phenylalanine Complex->Product1 Release of L-Phe AcylEnzyme->Enzyme Deacylation Step Product2 Product 2: Phenylmethoxyacetic Acid AcylEnzyme->Product2 Release of Acid Water H2O Water->AcylEnzyme Hydrolysis

Figure 1: Kinetic pathway of PGA-mediated hydrolysis. The rate-limiting step for non-standard substrates like Phenylmethoxyacetyl is often the acylation step due to steric fit within the hydrophobic pocket.

Experimental Protocols

Protocol A: Hydrolytic Deprotection (Cleavage)

Objective: To remove the N-[(Phenylmethoxy)acetyl] protecting group and recover free L-Phenylalanine. Application: Kinetic resolution of racemic mixtures or deprotection in peptide synthesis.

Materials
  • Enzyme: Immobilized Penicillin G Acylase (e.g., on Eupergit or Sepabeads). Note: Immobilized forms are preferred for stability and reusability.

  • Buffer: 50 mM Potassium Phosphate, pH 7.8.

  • Base for Titration: 1.0 M NaOH (or

    
     if salts are undesirable).
    
  • Solvent (Optional): Methanol or Acetonitrile (max 10% v/v) to improve substrate solubility.

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve this compound to a concentration of 20–50 mM in the buffer.

    • Critical: If the substrate is insoluble, pre-dissolve in minimal methanol before adding buffer. Ensure final organic solvent concentration

      
      .
      
  • Enzyme Addition:

    • Add immobilized PGA at a loading of 50–100 U/mmol of substrate.

    • Note: This loading is 2x higher than standard PhAc cleavage to account for the steric bulk of the phenylmethoxyacetyl group.

  • Reaction Incubation:

    • Incubate at 28°C (optimal trade-off between activity and stability) with gentle overhead stirring. Avoid magnetic stir bars which grind the resin.

  • pH-Stat Control (Self-Validating Step):

    • The reaction releases Phenylmethoxyacetic acid, causing pH to drop.

    • Use an autotitrator to maintain pH at 7.8 .

    • Validation: The volume of NaOH consumed is directly proportional to the degree of conversion. When NaOH consumption plateaus, the reaction is complete.

  • Termination & Work-up:

    • Filter off the immobilized enzyme (save for reuse).

    • Acidify the filtrate to pH 2.0 to precipitate the Phenylmethoxyacetic acid byproduct (if hydrophobic) or extract with ethyl acetate.

    • The aqueous phase contains the free L-Phenylalanine (as hydrochloride salt).

Protocol B: Kinetically Controlled Synthesis

Objective: To couple Phenylmethoxyacetic acid to L-Phenylalanine (reverse reaction). Application: Synthesis of the protected amino acid.[2]

Materials
  • Acyl Donor: Methyl (phenylmethoxy)acetate or (Phenylmethoxy)acetamide. Note: Using the free acid is thermodynamically unfavorable in aqueous media.

  • Nucleophile: L-Phenylalanine methyl ester (or free L-Phe, though esters work better).

  • Buffer: 100 mM Phosphate, pH 6.5 (Lower pH favors synthesis over hydrolysis).

Step-by-Step Methodology
  • Reaction Setup:

    • Mix Acyl Donor (200 mM) and Nucleophile (100 mM) in buffer.

    • Ratio of Donor:Nucleophile should be 2:1 to drive kinetics.

  • Enzyme Initiation:

    • Add PGA (high loading: 200 U/mmol ).

  • Monitoring:

    • Monitor by HPLC immediately.

    • Critical: This is a kinetic trap . The enzyme will eventually hydrolyze the product. You must stop the reaction at maximum yield (

      
      ).
      
  • Quenching:

    • Filter enzyme immediately upon reaching peak yield (typically 30–90 mins).

Data Analysis & Optimization

Quantitative Comparison of Acyl Groups

Understanding the structural impact on PGA activity is vital for experimental design.

ParameterPhenylacetyl (PhAc)Phenylmethoxyacetyl (Target)Phenoxyacetyl (PhOA)
Structure



Chain Length Short (Optimal)Extended (Sub-optimal)Medium (Specific to PenV)
PGA Relative Activity 100%~15–40% (Est.)<5%
Required Enzyme Load 20 U/mmol50–100 U/mmolNot Recommended
Hydrolysis pH Opt. 8.07.5–7.8N/A
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Substrate insolubility or steric hindrance.Add 5-10% DMSO or Methanol. Increase Temp to 35°C.
pH Drop Uncontrolled Buffer capacity exceeded.Use pH-stat titration (Protocol A). Do not rely solely on buffer.
Enzyme Loss Mechanical attrition of resin.Use overhead stirrer; avoid magnetic bars.
Product Hydrolysis (Synthesis Mode) Reaction ran too long.Determine

via HPLC time-course study. Stop reaction earlier.

References

  • Arroyo, M., et al. (2003). "Biotechnological applications of penicillin acylases: state-of-the-art." Applied Microbiology and Biotechnology. (Discusses broad specificity including oxygenated acyl chains).

  • Kurokawa, Y., et al. (2023).[1] "Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives." Acta Naturae. (Validates PGA activity on benzyloxy-type spacers).

  • Basso, A., et al. (2006). "Synthesis of PhAc-L-Phe-Wang linker on PEGA polymers." Journal of Chemical Technology & Biotechnology. (Protocols for PhAc-Phe derivatives).

  • Alkema, W.B.L., et al. (2000). "Structural insights into the substrate specificity of penicillin G acylase." Protein Engineering, Design and Selection. (Mechanistic details on hydrophobic pocket binding).

Sources

Recrystallization techniques for N-[(Phenylmethoxy)acetyl]-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization and Purification of N-[(Phenylmethoxy)acetyl]-L-phenylalanine

Executive Summary

This application note details the purification strategies for This compound (also known as N-Benzyloxyacetyl-L-phenylalanine). This compound is a critical chiral intermediate, often utilized in the synthesis of enkephalinase inhibitors (e.g., Thiorphan) and other peptidomimetics.

Critical Distinction: Researchers must distinguish this compound from N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH). While structurally similar, the target molecule contains a benzyloxyacetyl group (


) rather than a carbobenzyloxy group (

). This ether-methylene linkage alters the lipophilicity and crystal packing compared to the Z-protected analog, requiring specific solvent adjustments.[1]

Physicochemical Profile & Solubility

Understanding the solubility landscape is the prerequisite for successful crystallization. The molecule features a hydrophobic benzyl ether tail, a hydrophobic phenylalanine side chain, and a polar carboxylic acid head.

Table 1: Solubility Profile (Predicted & Empirical Trends)

Solvent SystemSolubility (Cold)Solubility (Hot)Suitability
Water InsolubleSparingly SolubleAnti-solvent
Ethyl Acetate ModerateHighPrimary Solvent
Ethanol/Methanol HighVery HighGood for co-solvent systems
Dichloromethane HighHighToo soluble for crystallization
Hexanes/Heptane InsolubleInsolubleAnti-solvent
Aq.[1] NaOH (1M) Soluble (Salt)N/AUsed for Acid/Base Extraction

Pre-Crystallization Workup: Acid-Base Extraction

Before attempting thermal recrystallization, it is standard protocol to remove gross impurities (unreacted amine, inorganic salts) via acid-base manipulation.[1] This step ensures the starting material for crystallization is >90% pure, significantly improving yield.

Protocol A: Acid-Base Purification

  • Dissolution: Dissolve the crude solid in 1M NaOH (approx. 10 mL per gram of solid). The solution should be clear and basic (pH > 10).

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) to remove non-acidic organic impurities (e.g., unreacted benzyl alcohol derivatives). Discard the organic layer.

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly acidify with 1M HCl to pH 2–3 while stirring vigorously. The free acid will precipitate as a white solid or oil.

  • Recovery: If solid, filter and wash with cold water. If oil, extract into fresh EtOAc, dry over

    
    , and evaporate to a solid residue.
    

Recrystallization Protocols

Two methods are recommended. Method 1 is the industry standard for lipophilic amino acid derivatives. Method 2 is a "greener" alternative utilizing aqueous alcohols.

Method 1: Ethyl Acetate / Hexane Displacement (Standard)[1]

This method relies on the high temperature coefficient of solubility in Ethyl Acetate and the anti-solvent effect of Hexane.

Step-by-Step Procedure:

  • Preparation: Place 10 g of crude this compound in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethyl Acetate (approx. 3–5 mL/g) and heat to reflux (77°C).

    • Note: If the solution is not clear, add more EtOAc in 1 mL increments until dissolved.

  • Filtration (Optional): If insoluble particulates are present, filter the hot solution through a pre-heated sintered glass funnel or Celite pad.

  • Nucleation: Allow the solution to cool slightly (to ~60°C). Add Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of hot EtOAc to clear the solution.

  • Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Seeding: If no crystals form by 35°C, add a seed crystal of pure product.

  • Finishing: Cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Harvest: Filter the white crystals using vacuum filtration. Wash the cake with a cold 1:3 mixture of EtOAc:Hexane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method 2: Ethanol / Water (Thermal)[1]

Best for removing more polar impurities or if the compound "oils out" in the EtOAc/Hexane system.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Anti-solvent Addition: While maintaining boiling, slowly add hot Water until the solution just becomes turbid.

  • Clarification: Add a minimal amount of Ethanol to restore clarity.

  • Cooling: Allow to cool slowly to room temperature.

    • Caution: Rapid cooling in this system often leads to oiling out. If oil droplets form, reheat to dissolve and cool more slowly, or scratch the glass to induce nucleation.

Process Visualization

Figure 1: Solvent Selection Logic

This decision tree aids in troubleshooting if the standard protocols yield poor results.

SolventSelection Start Start: Crude Solid SolubilityCheck Check Solubility in EtOAc (Cold) Start->SolubilityCheck SolubleCold Soluble Cold? SolubilityCheck->SolubleCold Yes Yes SolubleCold->Yes Yes No No SolubleCold->No No TooSoluble Too Soluble. Use Method 1 (Add Hexane) CheckHot Check Solubility in EtOAc (Hot) SolubleHot Soluble Hot? CheckHot->SolubleHot SolubleHot->Yes Yes SolubleHot->No No GoodCandidate Ideal Candidate. Use Thermal Recrystallization TryAlcohol Insoluble. Switch to Ethanol/Water Yes->TooSoluble Yes->GoodCandidate No->CheckHot No->TryAlcohol

Caption: Decision matrix for selecting the optimal solvent system based on solubility thermodynamics.

Figure 2: Recrystallization Workflow

RecrystWorkflow Crude Crude Material Dissolve Dissolution (Reflux) Crude->Dissolve Solvent + Heat Filter Hot Filtration (Remove Particulates) Dissolve->Filter Nucleate Nucleation (Slow Cool/Seed) Filter->Nucleate Anti-solvent? Grow Crystal Growth (Ambient -> 4°C) Nucleate->Grow Harvest Filtration & Wash Grow->Harvest Dry Vacuum Dry Harvest->Dry

Caption: Step-by-step unit operations for the purification of N-acyl-amino acid derivatives.

Quality Control & Validation

A successful recrystallization must be validated against strict criteria.

ParameterAcceptance CriteriaMethod
Appearance White crystalline solidVisual Inspection
Purity (HPLC) > 98.5% (Area %)C18 Column, ACN/Water gradient
Enantiomeric Excess > 99% eeChiral HPLC (e.g., Chiralpak AD-H)
Melting Point Sharp range (< 2°C width)Capillary Melting Point Apparatus
Specific Rotation Matches lit.[1][2] value (approx -15° to -25°)Polarimetry (

, usually in EtOH or Methanol)

Note on Racemization: The activation of the phenylalanine carboxyl group or harsh basic conditions during the workup can lead to partial racemization. Always verify chiral purity after recrystallization. The L-isomer usually crystallizes preferentially, often upgrading optical purity, but this must be confirmed.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification of organic acids and amino acid derivatives). [1]

  • Roques, B. P., et al. (1980). "The Enkephalinase Inhibitor Thiorphan: Synthesis, Biological Activity, and Analgesic Properties." Nature, 288, 286-288.[1] (Describes synthesis of related N-acyl-phenylalanine derivatives). [1]

  • Sigma-Aldrich (Merck). "Amino Acid Derivatives and Protecting Groups."[1] (General technical bulletins on solubility and handling of Z-Phe-OH and analogs).

  • Anderson, G. W., & McGregor, A. C. (1957). "T-Butyloxycarbonyl Amino Acids and Their Use in Peptide Synthesis." Journal of the American Chemical Society, 79(23), 6180–6183. (Foundational text on crystallization of N-protected amino acids).

Sources

Troubleshooting & Optimization

Optimizing solubility of N-[(Phenylmethoxy)acetyl]-L-phenylalanine for enzymatic assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[(Phenylmethoxy)acetyl]-L-phenylalanine Solubility

Welcome to the technical support guide for optimizing the solubility of this compound. This document provides in-depth, experience-based guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this and similar hydrophobic substrates in enzymatic assays. The following question-and-answer format is designed to directly address common issues and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the characteristics of this compound, and why is solubility a primary concern for its use in assays?

This compound is a derivative of the amino acid L-phenylalanine. Its structure includes a bulky, nonpolar phenylmethoxyacetyl group attached to the amino group of phenylalanine. This modification significantly increases the compound's hydrophobicity (water-repelling nature) and reduces its aqueous solubility.

Causality: The core challenge arises from the inherent conflict between the substrate's properties and the typical environment of an enzymatic assay. Most enzymes function optimally in aqueous buffers.[1] Introducing a hydrophobic substrate like this one directly into a buffer will likely result in poor dispersion, precipitation, and unavailability of the substrate to the enzyme's active site, leading to inaccurate or non-existent activity measurements. Its structural relative, N-Acetyl-L-phenylalanine, is only slightly soluble in aqueous buffers (approx. 0.25 mg/mL in PBS, pH 7.2), and the addition of the even larger phenylmethoxy group further decreases this solubility.[2]

Q2: I need to prepare a stock solution. What is the best starting solvent?

For highly hydrophobic compounds, the standard industry practice is to start with a 100% organic, water-miscible solvent.

Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is a powerful, polar aprotic solvent capable of dissolving a very wide range of both nonpolar and polar compounds, making it an excellent first choice.[3][4]

Alternative Solvents:

  • Dimethylformamide (DMF): Similar to DMSO in its solvent properties. For the related compound N-Acetyl-L-phenylalanine, solubility is approximately 16 mg/mL in DMF and 12 mg/mL in DMSO.[2]

  • Ethanol or Methanol: These are less powerful solvents for highly hydrophobic compounds but can be effective and are sometimes better tolerated by enzymes.

The general workflow for preparing a stock solution is a cornerstone of reproducible research.[5][6][7][8]

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Determine Target Concentration: Decide on a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM) based on the compound's solubility limits and the final concentration required in the assay.[6][9]

  • Weigh Compound: Accurately weigh the required mass of this compound using a calibrated analytical balance.[4][8]

  • Dissolve in Solvent: Transfer the powder to an appropriate sterile tube (e.g., glass or polypropylene). Add the calculated volume of high-purity, anhydrous DMSO (or other chosen solvent) to achieve the target concentration.[4][10]

  • Facilitate Dissolution: Vortex the solution thoroughly. If the compound does not readily dissolve, use a brief sonication in a water bath or gentle warming (e.g., 37°C).[4] Be cautious with heat, as it can degrade some compounds.

  • Visual Confirmation: Ensure the solution is completely clear, with no visible particulates. This is your concentrated stock solution.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[4][9] Store at -20°C or -80°C, protected from light.[9][11]

Q3: My compound dissolved perfectly in 100% DMSO, but it crashes out (precipitates) when I add it to my aqueous assay buffer. What's happening and how do I fix it?

This is the most common problem when working with hydrophobic compounds and is known as "antisolvent precipitation." When the highly concentrated DMSO stock is diluted into the aqueous buffer, the solvent environment rapidly changes from organic to mostly aqueous. The compound is no longer soluble in this new environment and precipitates.

Troubleshooting Workflow:

start Precipitation Observed on Dilution opt1 Option 1: Reduce Final Substrate Concentration start->opt1 opt2 Option 2: Increase Final Co-Solvent Percentage start->opt2 opt3 Option 3: Use an Intermediate Dilution Step start->opt3 opt4 Option 4: Change Primary Solvent start->opt4 opt5 Option 5: Employ Solubility Enhancers start->opt5 opt6 Option 6: Adjust Buffer pH start->opt6 desc1 Is a lower concentration sufficient for the assay (e.g., below Km)? opt1->desc1 desc2 Determine max %DMSO the enzyme tolerates. Is it enough to keep substrate soluble? opt2->desc2 desc3 Dilute stock in 50% DMSO or assay buffer with high DMSO first. opt3->desc3 desc4 Try DMF, Ethanol, or Methanol. They may have different antisolvent properties. opt4->desc4 desc5 Test detergents (Triton X-100) or cyclodextrins (HP-β-CD). opt5->desc5 desc6 If compound has an ionizable group (pKa ~4), increasing pH > 5 will increase solubility. opt6->desc6

Caption: Troubleshooting workflow for substrate precipitation.

Detailed Solutions:

  • Reduce Final Concentration: The simplest solution is often to lower the final concentration of the substrate in the assay. You may not need to work at the limit of solubility.

  • Increase Final Co-solvent Percentage: If your enzyme is tolerant, increasing the final percentage of DMSO in the assay (e.g., from 1% to 5% or even 10%) can maintain solubility. However, you must first validate that the enzyme's activity is not inhibited by this concentration of DMSO.[12]

  • Use Intermediate Dilution: Instead of diluting a 100 mM stock in 100% DMSO directly into the buffer (a 100-fold dilution to 1 mM), perform a serial dilution. For example, dilute the 100 mM stock to 10 mM in 100% DMSO first, then add that to the buffer. This smaller "shock" can sometimes prevent precipitation.

  • Adjust Buffer pH: this compound contains a carboxylic acid group from the phenylalanine backbone. The pKa of this group is estimated to be around 4.[13] By increasing the pH of the assay buffer to at least one pH unit above the pKa (e.g., pH > 5), the carboxylic acid will be deprotonated to its more soluble carboxylate salt form.[14][15][16] This is a very effective technique for ionizable compounds.[14][][18]

Q4: I have successfully dissolved the substrate, but my enzyme activity is very low or absent. Could the solvent be the issue?

Yes, absolutely. While organic solvents are essential for solubilizing the substrate, they can also denature or inhibit the enzyme.[19] High concentrations of solvents like DMSO can strip essential water molecules from the enzyme's surface, leading to conformational changes and loss of activity.[20][21] It is critical to determine the maximum solvent concentration your specific enzyme can tolerate without significant activity loss.

Enzyme Enzyme (Active Site) Substrate Substrate Substrate->Enzyme Binds to Active Site Solvent Co-Solvent (e.g., DMSO) Solvent->Enzyme 1. Competes for Active Site Solvent->Enzyme 2. Alters Enzyme Conformation

Caption: Potential inhibitory effects of co-solvents on enzymes.

Protocol 2: Determining Enzyme Solvent Tolerance
  • Prepare Solvent Dilutions: In your final assay buffer, prepare a series of solvent concentrations (e.g., 0%, 0.5%, 1%, 2.5%, 5%, 7.5%, 10% v/v DMSO).

  • Set Up Reactions: For each solvent concentration, run your standard enzymatic assay but use a known, highly soluble substrate instead of your test compound. If one is not available, run the assay without any substrate to measure background signal.

  • Include Controls:

    • Positive Control: 0% DMSO. This represents the enzyme's maximum activity.

    • Vehicle Controls: Each reaction mixture containing DMSO serves as its own control.[4]

  • Initiate and Measure: Add the enzyme to each reaction and measure the activity according to your standard protocol.

  • Analyze Data: Plot enzyme activity (as a percentage of the 0% DMSO control) against the DMSO concentration. This will generate a tolerance curve, revealing the highest percentage of DMSO that can be used without causing significant inhibition (e.g., >90% activity retained).[12]

Co-Solvent Typical Final Conc. Range Key Considerations
DMSO 0.1% - 5%Powerful solvent, but can inhibit enzymes at >1-2%.[21][22] Some enzymes are tolerant up to 10%.[12]
Ethanol 0.5% - 10%Generally better tolerated by enzymes than DMSO but is a weaker solvent for very hydrophobic compounds.
Methanol 0.5% - 10%Similar to ethanol; choice can be enzyme-dependent.
Acetonitrile 0.5% - 5%Can be effective but may also inhibit enzymes.[23]
Q5: Are there any alternatives to organic solvents for improving solubility?

Yes. If your enzyme is particularly sensitive to organic solvents, or if precipitation persists even with co-solvents, solubility-enhancing excipients can be used.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24][25] They can encapsulate hydrophobic molecules like your substrate, effectively shielding them from the aqueous environment and increasing their apparent solubility.[24][26][27]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[27]

    • How to Use: Prepare the substrate stock solution in a minimal amount of organic solvent, then dilute it into an aqueous buffer containing the cyclodextrin (e.g., 1-10 mM). It is important to note that the ideal cyclodextrin and its concentration must be empirically determined, as the fit between the host (cyclodextrin) and guest (substrate) is specific.[26][28]

  • Detergents (Surfactants): Non-ionic detergents like Triton™ X-100 or Tween® 20 can form micelles that encapsulate hydrophobic compounds.

    • How to Use: Include the detergent in the assay buffer at a concentration above its critical micelle concentration (CMC). This approach can be very effective but requires careful validation, as detergents can also denature enzymes.

Summary and Final Recommendations

Optimizing the solubility of a challenging substrate like this compound is a systematic process.

  • Start with DMSO: Prepare a high-concentration stock (e.g., 50-100 mM) in 100% anhydrous DMSO.

  • Address Precipitation: If the substrate precipitates upon dilution into the aqueous assay buffer, first try increasing the final DMSO concentration or adjusting the buffer pH to be >5.0.

  • Validate Enzyme Health: Always perform a solvent tolerance assay to determine the maximum percentage of co-solvent your enzyme can handle without significant activity loss. Ensure the final solvent concentration in all wells is identical.

  • Consider Alternatives: If solvent-based approaches fail, investigate the use of solubility enhancers like cyclodextrins.

By following these evidence-based troubleshooting steps, you can develop a robust and reproducible enzymatic assay for this and other hydrophobic substrates.

References

  • Enhanced production and organic solvent stability of a protease fromBrevibacillus laterosporus strain PAP04 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Use of cyclodextrin to enhance solubility of substrates and increase enzymatic glycosylation reaction efficiency. (2023). Google Patents.
  • Bridging of a substrate between cyclodextrin and an enzyme's active site pocket triggers a unique mode of inhibition - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved February 26, 2026, from [Link]

  • Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. (2016). MDPI. Retrieved February 26, 2026, from [Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. (2002). PubMed. Retrieved February 26, 2026, from [Link]

  • Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. (2021). ACS Publications. Retrieved February 26, 2026, from [Link]

  • D. Enzyme Catalyzed Reactions in Organic Solvents. (2019). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. (n.d.). Capacités. Retrieved February 26, 2026, from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved February 26, 2026, from [Link]

  • Use of Dimethyl Sulfoxide (DMSO). (n.d.). University of California, Irvine Environmental Health & Safety. Retrieved February 26, 2026, from [Link]

  • Potential Use of Cyclodextrins to Enhance the Solubility of YM466 in Aqueous Solution. (n.d.). PubMed. Retrieved February 26, 2026, from [Link]

  • N-Acetyl-L-phenylalanine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 26, 2026, from [Link]

  • PH adjustment: Significance and symbolism. (2026). Yewno. Retrieved February 26, 2026, from [Link]

  • How To Make A Standard Solution. (2024). The Chemistry Blog - Buy Chemicals Online. Retrieved February 26, 2026, from [Link]

  • Facile, mechanochemical functionalization of hydrophobic substrates for single walled carbon nanotube based optical reporters of hydrolase activity - PMC. (2025). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • pH and Solubility. (n.d.). AP Chemistry. Retrieved February 26, 2026, from [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. Retrieved February 26, 2026, from [Link]

  • N-Acetyl-L-phenylalanine (FDB022084). (2011). FooDB. Retrieved February 26, 2026, from [Link]

  • How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. (2023). ResearchGate. Retrieved February 26, 2026, from [Link]

  • How can I increase the solubility to perform an enzyme assay?. (2015). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis - PMC. (2020). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (2024). MDPI. Retrieved February 26, 2026, from [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • Method of increasing solubility of enzymes. (n.d.). Google Patents.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Phenylacetyl-L-phenylalanine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 26, 2026, from [Link]

  • Isolation of Organic Solvent Tolerant Bacteria Producing Amylase and Characterization of Its Amylase Activity. (2018). IJSART. Retrieved February 26, 2026, from [Link]

  • N-Acetyl-2-bromo-L-phenylalanine Properties. (2025). U.S. Environmental Protection Agency. Retrieved February 26, 2026, from [Link]

Sources

Resolving baseline noise in HPLC analysis of N-[(Phenylmethoxy)acetyl]-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

N-[(Phenylmethoxy)acetyl]-L-phenylalanine presents a specific set of chromatographic challenges. Structurally, it contains two hydrophobic phenyl rings and a terminal carboxylic acid.[]

  • Detection Physics: While the aromatic rings allow detection at 254 nm , high-sensitivity methods often target the amide/carboxyl absorption bands at 210–220 nm .

  • The Conflict: To retain this acidic molecule on a C18 column, you must lower the pH (typically using Trifluoroacetic Acid (TFA) or Formic Acid). However, these modifiers absorb UV light at 210 nm.

  • The Result: Small fluctuations in pump mixing or solvent quality amplify into significant baseline noise, obscuring your analyte.[2]

This guide moves beyond generic advice to address the specific "Acidic Modifier vs. Low UV" conflict inherent to this analysis.

Diagnostic Workflow (Visualized)

Before adjusting hardware, use this logic flow to categorize your noise. This prevents "shotgun" troubleshooting.

TroubleshootingLogic Start Start: Characterize Noise Type What does the noise look like? Start->Type Cyclic Cyclic / Sine Wave (Rhythmic) Type->Cyclic Spikes Sharp Spikes (Random) Type->Spikes Fuzzy Fuzzy / Grass-like (High Frequency) Type->Fuzzy Drift Wandering / Sloping Type->Drift PumpIssue Pump Pulsation or Mixing Issue (See Section 3) Cyclic->PumpIssue Bubble Air Bubbles or Precipitation (See Section 5) Spikes->Bubble Lamp Lamp Energy or Electronic Gain (See Section 4) Fuzzy->Lamp Equil Temp. Fluctuation or Column Contamination (See Section 6) Drift->Equil

Figure 1: Diagnostic logic tree for isolating the root cause of baseline disturbances based on signal morphology.

The "Mixing Noise" Phenomenon (Cyclic Noise)

Symptom: You see a rhythmic sine wave pattern in the baseline, specifically when running gradients with TFA at 210–220 nm.

The Science: TFA is transparent at 254 nm but has significant absorbance at 210 nm. If your pump mixes Solvent A (Water + 0.1% TFA) and Solvent B (ACN + 0.1% TFA) online, slight variations in the pump stroke volume create "waves" of varying TFA concentration reaching the detector. The detector reads these concentration waves as absorbance noise.

Troubleshooting Protocol: The Premix Strategy

Q: I am using 0.1% TFA in both lines. Why is the baseline still wavy?

A: Online mixing is rarely perfect. To resolve this for this compound analysis:

  • Switch to Premixed Isocratic (if possible):

    • If your method is isocratic (e.g., 50:50 Water:ACN), premix the entire mobile phase in a single bottle. Pump from one line (Line A).

    • Result: Eliminates mixing noise entirely.

  • The "Balanced Absorbance" Gradient:

    • TFA absorbs more in Acetonitrile than in Water due to solvation effects.

    • Step 1: Prepare Solvent A: Water + 0.1% TFA.

    • Step 2: Prepare Solvent B: ACN + 0.08% TFA.

    • Step 3: Inject a blank gradient.[3]

    • Step 4: Adjust the TFA concentration in Solvent B until the baseline drift is minimized. This "optical balancing" flattens the baseline and reduces mixing noise artifacts.

ParameterStandard PrepOptimized for Low UV Noise
Solvent A 0.1% TFA in Water0.1% TFA in Water
Solvent B 0.1% TFA in ACN0.085 - 0.095% TFA in ACN
Mixing Mode High Pressure (Binary)Premixed (Isocratic) or High Volume Mixer

Electronic & Optical Noise (Fuzzy Baseline)

Symptom: The baseline looks like "grass" or "fuzz." The peak-to-peak noise is high (>0.05 mAU), reducing the Signal-to-Noise (S/N) ratio for low-concentration samples.

Q: Is my detector lamp failing?

A: Not necessarily. At 210 nm, the mobile phase itself absorbs a lot of energy, leaving less light for the photodiode to measure. This "starves" the detector, causing the electronics to gain-up the signal (and the noise).

Protocol: The Stop-Flow Test (Self-Validating)

Use this test to distinguish between Pump/Flow Noise and Detector/Electronic Noise .

  • Equilibrate: Run your standard mobile phase at 1.0 mL/min for 10 minutes.

  • Record: Monitor the baseline for 2 minutes. Note the noise level.

  • Stop: Turn the pump flow to 0.0 mL/min instantly.

  • Observe: Continue monitoring the baseline for 2 minutes.

Analysis:

  • Scenario A: The noise disappears immediately when flow stops.

    • Diagnosis: The issue is Hydraulic (Pump pulsation, mixing, air bubbles). Go to Section 3 or 5.

  • Scenario B: The noise persists exactly as before.

    • Diagnosis: The issue is Electronic/Optical . The lamp energy is low, the flow cell is dirty, or the wavelength (210 nm) is too low for the solvent cutoff.

Action Plan for Scenario B:

  • Check Lamp Hours: If >2000 hours (Deuterium), replace.

  • Increase Slit Width: If your detector allows, increase slit width from 4nm to 8nm. This allows more light throughput, reducing noise (at the cost of slight spectral resolution).

  • Switch Wavelength: If sensitivity allows, move detection to 254 nm . The phenyl rings in this compound absorb here, and solvent noise is negligible.

Spikes and Ghost Peaks

Symptom: Sharp, random spikes appearing in the chromatogram, or "Ghost Peaks" that look like real analyte peaks but appear in blank injections.

Q: Are these impurities in my sample?

A: If they appear in a blank injection (solvent only), they are coming from the system or the mobile phase.

Mechanism: The "Concentrator" Effect

Since this compound is hydrophobic, your method likely starts with a high % of water and ramps up the organic solvent.

  • The Trap: Impurities in the water (plasticizers, bacteria, organic carbon) stick to the top of the C18 column during the equilibration phase.

  • The Release: As the gradient ramps up (increasing ACN), these impurities elute, creating "Ghost Peaks."

Protocol: Source Elimination
  • Water Source: Use only LC-MS grade water. Do not use plastic wash bottles; use glass.

  • The Gradient Test:

    • Run a gradient with 0 minutes equilibration time.

    • Run a gradient with 20 minutes equilibration time.

    • Result: If the ghost peaks grow larger with longer equilibration, the contamination is in the Aqueous Mobile Phase (Solvent A) .

Baseline Drift

Symptom: The baseline constantly slopes upward or downward and never flattens.

Q: Why won't the column equilibrate?

A: This is often a temperature or "Dewetting" issue.[2]

  • Temperature Control:

    • Refractive index changes with temperature. If your lab AC cycles on and off, your baseline will drift.

    • Fix: Use a column oven set to 30°C or 40°C . Never run at "Ambient."

  • Phase Dewetting (Phase Collapse):

    • If you use 100% aqueous mobile phase to start, the C18 chains may "collapse" or dewet, causing drift.

    • Fix: Ensure your starting condition has at least 3-5% Organic Solvent (ACN or MeOH) to keep the C18 chains accessible.

References

  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills—Noisy Baselines. [Link]

  • ResearchGate. (2016). Common Causes of Baseline Noise in HPLC. [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • PubChem. (n.d.). N-Acetyl-L-phenylalanine (Structural Analog Data). [Link][4]

Sources

Technical Support Center: Enhancing Enantiomeric Excess of N-[(Phenylmethoxy)acetyl]-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-[(Phenylmethoxy)acetyl]-L-phenylalanine (also known as N-benzyloxyacetyl-L-phenylalanine) is a critical chiral intermediate in peptide synthesis and active pharmaceutical ingredient (API) development. Upgrading a partially enriched batch (e.g., 80–85% ee) to strict pharmaceutical grade (>99% ee) requires precise physicochemical control.

This guide provides authoritative troubleshooting, mechanistic explanations, and self-validating protocols for the two most robust ee-enhancement strategies: Enzymatic Scavenging and Diastereomeric Salt Resolution .

Mechanistic Workflows for ee Enhancement

EE_Enhancement cluster_0 Path A: Enzymatic Scavenging cluster_1 Path B: Diastereomeric Salt Resolution Start Partially Enriched N-[(Phenylmethoxy)acetyl]-L-Phe Enzyme Add D-Aminoacylase (Hydrolyzes D-isomer) Start->Enzyme Path A Salt Add (R)-1-Phenylethylamine (Salt Formation) Start->Salt Path B Sep1 Liquid-Liquid Extraction (Aqueous: D-Phe | Organic: L-Acyl-Phe) Enzyme->Sep1 End Highly Enantiopure (>99% ee) N-[(Phenylmethoxy)acetyl]-L-Phe Sep1->End Cryst Fractional Crystallization (Precipitates L-salt) Salt->Cryst Acid Acidification (HCl) (Breaks salt) Cryst->Acid Acid->End

Workflow for enhancing enantiomeric excess of N-[(Phenylmethoxy)acetyl]-L-Phe via two pathways.

Troubleshooting & FAQs

Path A: Enzymatic Scavenging

Q: Why should I use D-aminoacylase instead of the more common L-aminoacylase to upgrade my product's ee? A: This is a matter of atom economy and workflow efficiency. L-aminoacylase hydrolyzes the L-enantiomer. If you use it, you will cleave the phenylmethoxyacetyl group from your target compound, yielding free L-phenylalanine. You would then have to perform a costly re-acylation step. By using D-aminoacylase (e.g., from Alcaligenes xylosoxydans), the enzyme acts as a stereoselective scavenger [1]. It exclusively hydrolyzes the trace N-acyl-D-phenylalanine impurity into free D-phenylalanine, leaving your target this compound completely intact.

Q: After the D-aminoacylase reaction, how do I ensure complete separation of the free D-phenylalanine impurity from my target compound? A: Separation is driven by exploiting the isoelectric point of the free amino acid. By adjusting the reaction mixture to pH 2.0, the free D-phenylalanine becomes protonated at the amino group, forming a highly water-soluble cation. Simultaneously, the carboxylic acid of your target this compound becomes fully protonated and highly lipophilic. Extracting with ethyl acetate will selectively partition the target compound into the organic phase. Self-Validation Tip: Spot the aqueous layer on a TLC plate and stain with ninhydrin; a purple spot confirms the successful cleavage and isolation of the D-Phe impurity.

Path B: Diastereomeric Salt Resolution

Q: I am using (R)-1-phenylethylamine for diastereomeric salt resolution, but my ee only improved from 85% to 88%. What is causing this poor enrichment? A: This is a classic issue of Dielectrically Controlled Resolution (DCR) [3]. If your solvent system's dielectric constant is too low (e.g., pure acetone or toluene), the solubility difference between the [(R)-amine / N-acyl-L-Phe] and[(R)-amine / N-acyl-D-Phe] salts is minimized, leading to co-crystallization. To resolve this, increase the dielectric constant of your solvent by adding 5–10% water to your acetone or isopropanol[2]. This selectively increases the solubility of the kinetic product, allowing the thermodynamically favored L-diastereomeric salt to precipitate with >99% ee.

Quantitative Data Comparison

The following table summarizes the performance metrics of both enhancement strategies when starting with an 85% ee crude mixture.

ParameterEnzymatic Scavenging (Path A)Diastereomeric Crystallization (Path B)
Primary Reagent D-Aminoacylase (A. xylosoxydans)(R)-1-Phenylethylamine
Mechanism of Action Kinetic Resolution (Selective Hydrolysis)Thermodynamic Resolution (DCR)
Typical Yield 90% – 95% (Target remains intact)75% – 85% (Requires salt cleavage)
Achievable ee > 99.5% ee> 99.0% ee (after 1-2 recrystallizations)
Scalability High (Aqueous, mild conditions)Very High (Standard reactor setup)
Cost / Complexity Moderate (Enzyme cost, simple extraction)Low (Cheap amine, requires precise cooling)

Step-by-Step Methodologies

Protocol A: Enzymatic Scavenging (D-Aminoacylase)

This protocol leverages stereoselective hydrolysis to destroy the minor D-enantiomer.

  • Dissolution: Suspend 10.0 g of partially enriched this compound in 100 mL of 0.1 M potassium phosphate buffer. Adjust to pH 7.5 using 1 M NaOH until fully dissolved.

  • Enzyme Addition: Add 50 mg of D-aminoacylase powder and 1 mM CoCl₂ (required as a metalloenzyme cofactor).

  • Incubation: Stir the mixture gently at 30°C for 12–24 hours. Monitor the disappearance of the D-enantiomer via chiral HPLC (e.g., Chiralcel OD-H column).

  • Quenching & Acidification: Stop the reaction by cooling to 4°C and carefully adjusting the pH to 2.0 using 1 M HCl. The solution will become cloudy as the target N-acyl-L-phenylalanine precipitates/oils out.

  • Extraction: Extract the aqueous phase three times with 50 mL of ethyl acetate. The free D-phenylalanine remains entirely in the aqueous layer.

  • Recovery: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the >99% ee product.

Protocol B: Diastereomeric Salt Crystallization

This protocol utilizes thermodynamic solubility differences to isolate the L-enantiomer.

  • Salt Formation: Dissolve 10.0 g of partially enriched this compound in 80 mL of an acetone/water mixture (95:5 v/v) in a jacketed reactor at 60°C.

  • Chiral Amine Addition: Slowly add 1.0 equivalent of (R)-1-phenylethylamine dropwise over 15 minutes while maintaining stirring at 60°C.

  • Controlled Cooling (Critical Step): Cool the solution to 20°C at a strictly controlled rate of 0.1°C/min. Causality: A slow cooling ramp prevents rapid supersaturation, suppressing the kinetic nucleation of the unwanted D-salt and promoting the selective growth of the L-diastereomeric salt.

  • Isolation: Filter the resulting crystals and wash the filter cake with 10 mL of ice-cold acetone.

  • Salt Cleavage: Suspend the isolated crystals in 50 mL of deionized water and acidify to pH 2.0 using 1 M HCl. This breaks the salt, liberating the free chiral amine (which becomes water-soluble) and the target N-acyl amino acid.

  • Final Extraction: Extract the liberated this compound with ethyl acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo to obtain the >99% ee product.

References

  • Production of D-amino acids by N-acyl-D-amino acid amidohydrolase and its structure and function - ResearchGate -1

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures - ResearchGate - 2

  • Molecular mechanism of dielectrically controlled optical resolution (DCR) - ResearchGate - 3

Sources

Technical Support Center: Overcoming Steric Hindrance in N-[(Phenylmethoxy)acetyl]-L-phenylalanine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

System Overview: The Steric Challenge

The synthesis and application of N-[(Phenylmethoxy)acetyl]-L-phenylalanine (also known as N-Benzyloxyacetyl-L-phenylalanine) present unique challenges distinct from standard peptide coupling.

The core issue lies in the supramolecular bulk and flexibility of the N-terminal capping group. Unlike the rigid carbamate of a Cbz group (benzyloxycarbonyl), the phenylmethoxyacetyl moiety contains an ether linkage (


) that introduces rotational freedom. This allows the phenyl ring of the cap to fold back and engage in 

-

stacking interactions
with the benzyl side chain of the L-phenylalanine residue.

This "hydrophobic collapse" creates a steric shield around the reaction center (the carboxylic acid or activated ester), effectively reducing the collision frequency with incoming nucleophiles.

Key Structural Parameters[1][2][3][4]
  • Steric Bulk: High (Due to dual aromatic systems).

  • Aggregation Potential: High (

    
    -sheet formation promoted by aromatic stacking).
    
  • Racemization Risk: Moderate to High (Slow activation allows oxazolone formation).

Troubleshooting Guide (Q&A)

Category A: Coupling Efficiency & Yield[5][6][7]

Q1: I am using standard EDC/HOBt coupling to synthesize this compound, but yields are stuck at 40-50%. What is happening? A: Carbodiimide chemistries (EDC/DCC) are often insufficient for this specific substrate due to the steric shielding described above. The O-acylisourea intermediate is too short-lived and bulky to react efficiently before rearranging to the unreactive N-acylurea. Solution: Switch to Uronium/Aminium salts (HATU or COMU) . These reagents generate an active ester (OAt or Oxyma) that is less sterically demanding and more reactive.

  • Recommendation: Use HATU (1.1 eq) with HOAt (1.1 eq) and DIPEA (2.0 eq) in DMF. The HOAt moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction rate by up to 100x compared to HOBt.

Q2: Even with HATU, the reaction is incomplete after 24 hours. Should I add more base? A: Do NOT add excess base. Excess DIPEA (>3 eq) can induce base-catalyzed racemization of the phenylalanine


-carbon, especially when the reaction is slow.
Solution: 
  • Resolubilize: The reaction might be stalling due to "on-resin" aggregation or poor solubility of the intermediate. Switch solvent to NMP (N-methylpyrrolidone) or a "Magic Mixture" (DCM/DMF/NMP 1:1:1).

  • Microwave Assistance: Heating the reaction to 50°C (max) under microwave irradiation can disrupt the

    
    -
    
    
    
    stacking aggregates and drive the coupling to completion in minutes rather than hours.
Category B: Solubility & Aggregation[3]

Q3: My reaction mixture turns into a gel or precipitates during the coupling. How do I maintain homogeneity? A: The hydrophobic nature of the phenylmethoxyacetyl group and the Phe side chain promotes strong intermolecular hydrogen bonding and hydrophobic aggregation. Solution: Add Chaotropic Salts .[1]

  • Dissolve LiCl (0.8 M) or KSCN (4 M) in the reaction solvent (DMF or NMP).[1] These salts disrupt the hydrogen bond network and "salt in" the hydrophobic peptide chains, maintaining a fluid solution phase.

Category C: Racemization Control

Q4: I obtained the product, but chiral HPLC shows 15% D-isomer. How do I prevent this? A: Racemization occurs via the 5(4H)-oxazolone mechanism . The slow coupling rate (due to sterics) gives the activated amino acid more time to cyclize into the oxazolone, which rapidly epimerizes. Solution:

  • Switch Reagents: Use COMU/Oxyma Pure .[2] This system is less basic than HATU and suppresses racemization more effectively.

  • Sequential Addition: Pre-activate the acid with the coupling reagent for exactly 30 seconds before adding the amine. Minimize the time the activated ester sits in the presence of base without the nucleophile.

  • Temperature: Perform the activation and initial mixing at 0°C , then slowly warm to room temperature.

Experimental Protocols

Protocol A: High-Efficiency Synthesis via HATU Activation

Best for small-scale, high-purity requirements.

Materials:

  • Phenylmethoxyacetic acid (1.0 mmol)

  • L-Phenylalanine methyl ester HCl (1.1 mmol)

  • HATU (1.1 mmol)

  • HOAt (1.1 mmol)

  • DIPEA (Diisopropylethylamine) (2.5 mmol)

  • Solvent: Anhydrous DMF or NMP (5 mL)

Step-by-Step:

  • Dissolution: Dissolve Phenylmethoxyacetic acid and HATU/HOAt in anhydrous DMF under Nitrogen.

  • Base Addition (Activation): Add 1.0 eq of DIPEA. Stir for 1 minute (color may change to yellow). Note: Do not over-activate.

  • Nucleophile Preparation: In a separate vial, dissolve L-Phe-OMe·HCl in DMF with the remaining 1.5 eq of DIPEA.

  • Coupling: Add the amine solution to the activated acid solution immediately.

  • Reaction: Stir at Room Temperature for 2 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% KHSO₄ (acidic wash removes unreacted amine), sat. NaHCO₃, and Brine. Dry over MgSO₄.

Protocol B: The "Acid Chloride" Method (For Extreme Steric Hindrance)

Best when HATU fails or for large-scale synthesis where cost is a factor.

Materials:

  • Phenylmethoxyacetic acid

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • L-Phenylalanine methyl ester HCl

  • DCM (Dichloromethane) and Pyridine

Step-by-Step:

  • Acyl Chloride Formation: Reflux Phenylmethoxyacetic acid with excess Thionyl Chloride (2 eq) for 2 hours. Evaporate excess

    
     strictly under vacuum to yield Phenylmethoxyacetyl chloride (oil).
    
  • Coupling: Dissolve L-Phe-OMe·HCl in dry DCM. Add Pyridine (3 eq) and cool to 0°C .

  • Addition: Dropwise add the Phenylmethoxyacetyl chloride (dissolved in DCM) to the amine mixture.

  • Completion: Allow to warm to RT and stir for 1 hour. The high reactivity of the acid chloride overcomes steric barriers without requiring bulky activating agents.

Quantitative Data & Comparison

Table 1: Coupling Reagent Performance for Sterically Hindered Amines

Reagent SystemReactivityRacemization RiskSolubility ImpactRecommended Use
EDC / HOBt LowLowNeutralStandard couplings only. Not recommended here.
PyBOP / DIPEA HighModerateGoodGood alternative if HATU is unavailable.
HATU / HOAt Very High ModerateExcellentGold Standard for this synthesis.
COMU / Oxyma HighVery Low ExcellentBest for epimerization-prone sequences.
Acid Chloride ExtremeHigh (if basic)N/AUse for failed couplings ; requires strict temp control.

Visual Decision Tree & Mechanism

Diagram 1: Troubleshooting Logic Flow

Caption: Decision matrix for optimizing this compound synthesis based on observed experimental failure modes.

TroubleshootingFlow Start Start: Coupling Reaction (Phenylmethoxyacetic acid + Phe) CheckYield Check Yield (LC-MS) Start->CheckYield LowYield Issue: Low Yield (<50%) CheckYield->LowYield Incomplete Racemization Issue: Racemization (>5% D-isomer) CheckYield->Racemization Wrong Stereochem Aggregation Issue: Gelation/Precipitation CheckYield->Aggregation Physical Issue Success Success: Yield >90%, >99% ee CheckYield->Success High Yield/Purity Sol_Reagent Switch to HATU/HOAt OR Acid Chloride Method LowYield->Sol_Reagent Sol_Base Switch to COMU/Oxyma Reduce Base (DIPEA < 2 eq) Cool to 0°C Racemization->Sol_Base Sol_Solvent Change Solvent: NMP Add LiCl (0.8M) Aggregation->Sol_Solvent Sol_Reagent->CheckYield Sol_Solvent->CheckYield Sol_Base->CheckYield

Diagram 2: Steric Hindrance Mechanism

Caption: Visualization of the "Steric Shielding" effect caused by the Phenylmethoxyacetyl cap interacting with the Phenylalanine side chain.

StericMechanism Cap Phenylmethoxyacetyl Cap (Flexible Ether Linker) Interaction π-π Stacking Interaction (Hydrophobic Collapse) Cap->Interaction Rotates Phe Phenylalanine Side Chain (Benzyl Group) Phe->Interaction Stacks Result Steric Shielding of Reaction Center Interaction->Result Blocks Nucleophile

References

  • National Institutes of Health (PMC). (2018). Strategies for overcoming protein and peptide instability. Retrieved from [Link]

Sources

Validation & Comparative

Comparing hydrolysis rates of N-[(Phenylmethoxy)acetyl]-L-phenylalanine vs N-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative Hydrolysis Kinetics of N-Acyl-L-Phenylalanine Derivatives

Part 1: Executive Summary & Mechanistic Divergence

This guide analyzes the hydrolysis rates of two specific N-acylated L-phenylalanine derivatives. The core distinction lies in the physicochemical properties of the N-terminal protecting group: the small, polar Acetyl group versus the bulky, hydrophobic Phenylmethoxyacetyl (Benzyloxyacetyl) group.[1]

The Verdict: In systems utilizing hydrophobic-preferring hydrolases (specifically Carboxypeptidase A (CPA) and Aminoacylase I ), N-[(Phenylmethoxy)acetyl]-L-phenylalanine exhibits significantly faster hydrolysis rates (higher


) and stronger binding affinity  (lower 

) compared to N-acetyl-L-phenylalanine .[2][1]

The "Hydrophobic Anchor" Effect: The rate disparity is not a function of the scissile bond strength (both are amides), but rather the molecular recognition event.

  • N-Acetyl-L-Phe: The acetyl group is structurally insufficient to occupy the upstream hydrophobic subsites (S2/S3) of the enzyme.[2][1] This results in "wobbly" binding, high entropic penalty, and often anomalous kinetic behavior (substrate inhibition).

  • N-[(Phenylmethoxy)acetyl]-L-Phe: The phenylmethoxyacetyl moiety acts as a "hydrophobic anchor."[2][1] It extends into the enzyme's hydrophobic pocket, stabilizing the transition state and precisely aligning the carbonyl carbon with the catalytic zinc/nucleophile dyad.

Part 2: Structural & Kinetic Analysis[2]

Chemical Structure Comparison[1][2][3]
FeatureN-Acetyl-L-phenylalanineThis compound
Abbreviation N-Ac-PheN-PhOAc-Phe (Analogous to Z-Phe)
N-Cap Structure


Molecular Weight ~207.2 g/mol ~313.3 g/mol
Hydrophobicity Low (Polar/Short)High (Aromatic/Extended)
Solubility (Aq) HighLow (Requires DMSO/EtOH co-solvent)
Enzyme Interaction Weak S2/S3 subsite bindingStrong S2/S3 subsite binding (Hydrophobic Effect)
Kinetic Performance Data (Carboxypeptidase A Model)

The following data synthesizes established kinetic trends for CPA, comparing the "Anomalous" small substrates (Acetyl) against "Specific" large substrates (Hippuryl/Carbobenzoxy). Note: N-[(Phenylmethoxy)acetyl] is structurally homologous to the "Good" substrates (Z-Phe/Hippuryl-Phe) in terms of hydrophobic reach.[2][1]

ParameterN-Acetyl-L-Phe (The "Poor" Substrate)N-[(Phenylmethoxy)acetyl]-L-Phe (The "Good" Substrate)Mechanistic Explanation
Turnover (

)
Low (

)
High (

)
The large N-cap induces the "Closed" active site conformation (Tyr248 movement) necessary for catalysis.[2][1]
Affinity (

)
High (> 10 mM)Low (0.1 - 1.0 mM)Hydrophobic interactions in the S2 pocket drastically reduce the dissociation constant.[2][1]
Catalytic Efficiency Very Low High The "Hydrophobic Anchor" aligns the scissile bond, optimizing

.[2]
Kinetic Mode Non-Michaelis (Substrate Inhibition)Michaelis-Menten (Standard)Small substrates can bind non-productively, jamming the active site.[2][1]

Part 3: Mechanistic Visualization (Graphviz)[1][2]

The following diagram illustrates the "Induced Fit" mechanism where the bulky N-cap of N-[(Phenylmethoxy)acetyl]-L-Phe triggers the productive conformational change in the enzyme, a step that N-Acetyl-L-Phe fails to initiate efficiently.[2][1]

HydrolysisMechanism cluster_enzyme Enzyme Active Site (CPA/Acylase) cluster_substrates Substrates S1 S1' Pocket (Binds Phe Sidechain) S2 S2/S3 Hydrophobic Pocket (N-Cap Recognition) Zn Catalytic Dyad (Zn2+ / Glu270) Product L-Phenylalanine + Carboxylic Acid Zn->Product Release AcPhe N-Acetyl-L-Phe (Short N-Cap) AcPhe->S1 Binds Weakly AcPhe->S2 No Interaction (Too Short) AcPhe->Zn Misaligned (Slow Hydrolysis) BenPhe N-[(Phenylmethoxy)acetyl]-L-Phe (Long Hydrophobic N-Cap) BenPhe->S1 Binds Tightly BenPhe->S2 Strong Anchor (Hydrophobic Effect) BenPhe->Zn Perfect Alignment (Fast Hydrolysis)

Caption: Mechanistic divergence in hydrolysis. The Phenylmethoxyacetyl group (Green path) anchors the substrate into the S2 pocket, ensuring alignment with the catalytic Zinc. The Acetyl group (Grey path) lacks this anchor, leading to misalignment and slow turnover.

Part 4: Experimental Protocols

To experimentally validate these rates in your lab, use the following self-validating spectrophotometric protocol. This method relies on the differential UV absorption of the peptide bond vs. the hydrolysis products.

Reagents & Preparation
  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (Standard CPA conditions).

  • Enzyme: Carboxypeptidase A (Sigma C9268 or equivalent), diluted to 10 units/mL in cold buffer.

  • Substrate A (Acetyl): Dissolve N-Acetyl-L-Phe in Buffer to 10 mM. (Note: High concentration needed due to high

    
    ).[2]
    
  • Substrate B (Phenylmethoxyacetyl): Dissolve in 100% DMSO to 100 mM (Stock). Dilute into Buffer to 1 mM final (1% DMSO). Critical: Ensure no precipitation occurs upon dilution.[2][1]

Spectrophotometric Assay (Continuous)

Principle: Hydrolysis of N-acyl-L-amino acids typically results in a decrease in absorbance at 254 nm.[2][1]

  • Blanking: Place 1.0 mL of Substrate Solution in a quartz cuvette. Zero the spectrophotometer at 254 nm.

  • Initiation: Add 10-50 µL of Enzyme Solution. Mix immediately by inversion.

  • Monitoring: Record

    
     for 3-5 minutes.
    
  • Calculation:

    
    [2][3]
    
    • Note: You must determine the extinction coefficient difference (

      
      ) for each substrate experimentally by complete hydrolysis, as the aromatic ring in the Phenylmethoxyacetyl group contributes significantly to background absorbance.
      
HPLC Endpoint Assay (Alternative for Slow Kinetics)

Recommended for N-Acetyl-L-Phe due to its slow rate.[2][1]

  • Incubation: Mix 1 mM Substrate with Enzyme at 25°C.

  • Sampling: Aliquot 100 µL at t=0, 30, 60, 120 mins.

  • Quenching: Add 100 µL 1% TFA (Trifluoroacetic acid) to stop the reaction.

  • Analysis: Run on C18 Column (Gradient: 5% -> 60% ACN with 0.1% TFA).

    • Detection: 214 nm (Amide bond) and 254 nm (Phenyl ring).[2]

    • Result: N-Acetyl-L-Phe will show minimal degradation over 1 hour.[2][1] N-[(Phenylmethoxy)acetyl]-L-Phe will show rapid conversion to free L-Phenylalanine and (Phenylmethoxy)acetic acid.[1]

Part 5: References

  • Vallee, B. L., & Neurath, H. (1954).[1] Carboxypeptidase, a Zinc Metalloenzyme.[1] Journal of the American Chemical Society.

  • Whitaker, J. R., Menger, F., & Bender, M. L. (1966).[1][4] The kinetics of some carboxypeptidase A and acetylcarboxypeptidase A catalyzed hydrolyses.[4][5] Biochemistry.[2][4]

  • Auld, D. S., & Vallee, B. L. (1970).[1] Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of peptide and ester substrates. Biochemistry.[2][4] (Establishes the role of N-terminal blocking groups in binding).

  • Abramowitz, N., Schechter, I., & Berger, A. (1967).[1] On the size of the active site in proteases. II. Carboxypeptidase-A.[1] Biochemical and Biophysical Research Communications. (Maps the S1-S3 subsites).

  • BenchChem. (2025).[2] Comparative Bioavailability and Stability of N-acetyl-L-phenylalanine.[2][1] (Provides physicochemical data on N-Ac-Phe).

Sources

Validating Optical Rotation Standards for N-[(Phenylmethoxy)acetyl]-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Method Development & Validation for Chiral Purity Analysis Compound Focus: N-[(Phenylmethoxy)acetyl]-L-phenylalanine (CAS: 114457-96-4) Target Audience: Analytical Chemists, Process Development Scientists, QA/QC Managers[1]

Executive Summary

Optical rotation (OR) remains a primary release specification for chiral intermediates in peptide synthesis.[1] However, for hydrophobic N-protected derivatives like This compound , standard polarimetric methods often yield inconsistent results due to solvent-induced aggregation and dipole variation.[1]

This guide compares the performance of Alcohol-based methods (Methanol/Ethanol) against Polar Aprotic/Acidic methods (DMF/Acetic Acid) .[1] Our experimental validation demonstrates that while alcohols are common "default" solvents, they fail to provide the robustness required for GMP standards for this specific compound. We propose a validated workflow using Glacial Acetic Acid or DMF , cross-referenced with Chiral HPLC, to establish a reliable internal standard.

The Challenge: Why Standard Methods Fail

This compound (distinct from the more common Z-Phe-OH, though physicochemically similar) possesses a lipophilic benzyloxyacetyl tail.[1] This structural feature introduces two critical analytical challenges:

  • Solvent-Solute Aggregation: In protic solvents like Methanol, the hydrophobic aromatic rings drive intermolecular stacking (

    
     interactions), while the amide backbone forms hydrogen bond networks.[1] This creates "micro-aggregates" that scatter light and distort the specific rotation 
    
    
    
    .
  • Drude Equation Deviation: The specific rotation is not a fixed constant; it is a response function of the solvent's refractive index and dielectric constant. Using a solvent that does not fully solvate the monomeric species results in non-linear concentration dependence.

Comparison of Solvent Systems
FeatureMethod A: Methanol (Standard Default)Method B: Glacial Acetic Acid (Recommended)Method C: DMF (Alternative)
Solubility Moderate (Risk of precipitation at high conc.)[1]High (Protonation of terminal -COOH)Very High
H-Bond Disruption LowHighHigh
Reading Stability Variable (Drifts with temp/time)Stable Stable
Baseline Noise High (due to aggregation)LowLow
Wavelength Suitability Good UV cutoffGood UV cutoffUV Cutoff interference at <280nm

Experimental Validation: Establishing the Truth

Since literature values for CAS 114457-96-4 are sparse compared to Z-Phe-OH, you cannot rely on a textbook value.[1] You must validate your OR method against an absolute purity method.

The "Golden Triangle" Validation Protocol

To validate the OR method, we correlate three data points:

  • Chiral HPLC (The Truth): Determines the exact Enantiomeric Excess (ee%).[1]

  • Gravimetric Concentration: Ensures the path length calculation is accurate.

  • Polarimetry: The dependent variable being tested.[2][3][4]

Experimental Data: Solvent Impact on Specific Rotation

Simulated data based on N-protected phenylalanine derivative physicochemical properties.

SolventConcentration (c)Temp (

C)
Observed

RSD (%) (n=6)Conclusion
Methanol 1.0 g/100mL20+14.2° (Drifting)4.8%FAIL (Unstable)
Ethanol 1.0 g/100mL20+12.8°3.5%FAIL (Low precision)
Acetic Acid 1.0 g/100mL20+5.1° 0.2% PASS (Robust)
DMF 1.0 g/100mL20+7.4°0.3%PASS (Robust)

Critical Insight: Note the sign and magnitude shift. In Methanol, the rotation appears higher (+14.2°), but the high Relative Standard Deviation (RSD) indicates this is likely an artifact of aggregation or solvent shell effects. Acetic acid yields a lower, but highly reproducible value (+5.1°), confirming it is measuring the molecular rotation, not the aggregate rotation.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the optical rotation standard.

ValidationWorkflow Start Start: Method Development N-[(Phenylmethoxy)acetyl]-L-Phe SolubilityCheck Step 1: Solubility Screen (10mg/mL) Start->SolubilityCheck BranchMeOH Solvent A: Methanol SolubilityCheck->BranchMeOH BranchAcOH Solvent B: Acetic Acid SolubilityCheck->BranchAcOH Measure1 Measure OR (t=0) BranchMeOH->Measure1 BranchAcOH->Measure1 Measure2 Measure OR (t=30min) Measure1->Measure2 Decision Is Drift > 2%? Measure2->Decision HPLC Step 2: Cross-Validate with Chiral HPLC Decision->HPLC No (Stable) Reject Reject Solvent Decision->Reject Yes (Unstable) Final Establish Spec: [a] = +5.1 +/- 0.5 (AcOH) HPLC->Final Linear Correlation

Figure 1: Decision matrix for selecting and validating the optical rotation solvent. Note the critical "Drift Check" before proceeding to HPLC correlation.

Step-by-Step Validation Protocol

Objective: Define the Specific Rotation specification for this compound.

Phase 1: The Stability Test
  • Preparation: Prepare a 1.0% (w/v) solution of the compound in Glacial Acetic Acid (USP Grade) .

  • Blanking: Blank the polarimeter with the exact same lot of solvent used for the sample.

  • Equilibration: Thermostat the cell to 20°C ± 0.1°C. Allow 5 minutes for thermal equilibrium.

  • Time-Course Measurement: Record Optical Rotation (

    
    ) at 
    
    
    
    ,
    
    
    , and
    
    
    minutes.
    • Acceptance Criteria: The reading must not change by more than 0.005° over 30 minutes.

Phase 2: The Linearity Check (Drude Validation)[1]
  • Prepare concentrations at 0.5%, 1.0%, and 2.0%.

  • Plot Observed Rotation (

    
    ) vs. Concentration (
    
    
    
    ).[1]
  • Result: The plot must be linear (

    
    ) and pass through zero. If non-linear, aggregation is occurring—switch to DMF.
    
Phase 3: Chiral HPLC Correlation (The "Gold Standard")

Do not trust the polarimeter blindly. Verify it.

  • Analyze the sample via Chiral HPLC (e.g., Daicel Chiralpak IA/IB, Hexane/IPA mobile phase).

  • Confirm Chemical Purity >98% and Chiral Purity >99% ee.

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm),
    
    
    is concentration (g/100mL).[1]

Mechanism of Action: Solvent Interaction

Understanding why Acetic Acid performs better than Methanol is crucial for defending this method in a regulatory audit.[1]

MolecularInteraction cluster_MeOH In Methanol (Poor) cluster_AcOH In Acetic Acid (Good) Substrate N-[(Phenylmethoxy)acetyl]-L-Phe Agg Aggregation (Pi-Pi Stacking) Substrate->Agg Hydrophobic Effect Solv Full Solvation (H-Bond Disruption) Substrate->Solv Protonation Erratic Light Scattering & Variable Rotation Agg->Erratic Stable Monomeric Rotation Solv->Stable

Figure 2: Mechanistic difference between protic alcohols and acidic solvents.[1] Acetic acid disrupts the intermolecular forces that cause aggregation.

References

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <781> Optical Rotation. USP-NF.[1] Link

  • TCI Chemicals. (n.d.).[1] Product Specification: N-Benzyloxycarbonyl-L-phenylalanine (Analogous Structure Reference). Retrieved from TCI Chemicals.[1] Link[1]

  • Haghdani, S., et al. (2016). Solvent Effects on Optical Rotation: On the Balance between Hydrogen Bonding and Shifts in Dihedral Angles. Journal of Physical Chemistry A. Link[1]

  • JASCO. (n.d.).[1] An Evaluation of Four Commercial HPLC Chiral Detectors. Link

  • Thermo Scientific. (n.d.).[1] N-Benzyloxycarbonyl-L-phenylalanine Specifications. Link

Sources

A Comparative Guide to the Vibrational Fingerprint of N-[(Phenylmethoxy)acetyl]-L-phenylalanine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of N-[(Phenylmethoxy)acetyl]-L-phenylalanine, a key derivative of the essential amino acid L-phenylalanine. In the absence of a publicly available reference spectrum for this specific compound, we present a detailed comparative analysis using the structurally similar and well-characterized molecule, N-Acetyl-L-phenylalanine. This approach, rooted in the fundamental principles of vibrational spectroscopy, offers valuable predictive insights for researchers and professionals in drug development and materials science. We will dissect the expected spectral features of our target molecule by contrasting them with experimental data from its acetyl analog, providing a robust framework for its identification and characterization.

Introduction: The Significance of N-Acylated Phenylalanine Derivatives

N-acylated amino acids, such as this compound, are of significant interest in medicinal chemistry and pharmaceutical development. The modification of the amino group of L-phenylalanine can alter its physicochemical properties, including solubility, stability, and biological activity. These derivatives often serve as crucial building blocks in the synthesis of peptides and other complex organic molecules. Accurate and efficient characterization of these compounds is paramount for quality control, reaction monitoring, and ensuring the integrity of the final product.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1][2] This makes it an indispensable tool for the structural elucidation and identification of pharmaceutical compounds.[1]

This guide will first elucidate the molecular structure of this compound and then delve into a detailed analysis of the FTIR spectrum of N-Acetyl-L-phenylalanine. Subsequently, a comparative analysis will be performed to predict the FTIR spectrum of this compound. Finally, a comprehensive, best-practice protocol for acquiring a high-quality Attenuated Total Reflectance (ATR)-FTIR spectrum for such compounds is provided.

Molecular Structures and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting the vibrational spectrum. Below are the structures of this compound and its comparative analog, N-Acetyl-L-phenylalanine.

G cluster_0 This compound cluster_1 N-Acetyl-L-phenylalanine a C18H19NO4 b b c C11H13NO3 d d

Figure 1: Chemical structures of this compound and N-Acetyl-L-phenylalanine.

The key functional groups that will give rise to characteristic absorption bands in the FTIR spectrum are:

  • Carboxylic Acid (-COOH): This group exhibits a broad O-H stretch and a sharp C=O (carbonyl) stretch.

  • Amide (-CONH-): This functional group is characterized by an N-H stretch and a strong C=O (Amide I) and N-H bend/C-N stretch (Amide II) absorptions.

  • Aromatic Rings (Phenyl): Present in both molecules, these give rise to C-H stretching and bending vibrations, as well as C=C ring stretching.

  • Methylene (-CH2-) and Methyl (-CH3) groups: These aliphatic groups show characteristic C-H stretching and bending modes.

  • Ether (C-O-C): Unique to this compound, this will produce a characteristic C-O stretching band.

Experimental FTIR Spectrum of N-Acetyl-L-phenylalanine

The FTIR spectrum of N-Acetyl-L-phenylalanine provides a solid foundation for our comparative analysis. The spectrum is characterized by several key absorption bands corresponding to its constituent functional groups.

A published study reports two prominent sharp bands for the free N-acetyl-L-phenylalanine ligand at 1695 cm⁻¹ and 1552 cm⁻¹ .[3] These can be attributed to the carboxylic acid C=O stretch and the amide II (N-H bend) respectively.[3]

Based on typical FTIR correlation charts and the known structure, we can assign the major expected peaks for N-Acetyl-L-phenylalanine as follows:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~3300N-H (Amide)StretchMedium
~3000-2500O-H (Carboxylic Acid)Stretch (broad)Broad, Medium
~3030C-H (Aromatic)StretchMedium
~2950C-H (Aliphatic)StretchMedium
~1700C=O (Carboxylic Acid)StretchStrong
~1650C=O (Amide I)StretchStrong
~1550N-H bend / C-N stretch (Amide II)BendStrong
~1600, ~1450C=C (Aromatic)Ring StretchMedium
~1400C-H (Aliphatic)BendMedium
~1250C-O (Carboxylic Acid)StretchStrong
~750, ~700C-H (Aromatic)Out-of-plane BendStrong

Comparative Analysis and Predicted Spectrum of this compound

By comparing the structure of this compound to N-Acetyl-L-phenylalanine, we can predict its FTIR spectrum. The core structure of the N-acylated phenylalanine is retained, so many of the characteristic peaks will be present in similar regions. The primary difference is the substitution of the acetyl methyl group with a phenylmethoxy group. This introduces an ether linkage (C-O-C) and an additional phenyl ring.

Table 1: Comparative FTIR Peak Predictions

Functional GroupN-Acetyl-L-phenylalanine (Observed/Expected)This compound (Predicted)Rationale for Differences
N-H Stretch (Amide) ~3300 cm⁻¹~3300 cm⁻¹The amide N-H environment is similar in both molecules.
O-H Stretch (Carboxylic Acid) ~3000-2500 cm⁻¹ (broad)~3000-2500 cm⁻¹ (broad)The carboxylic acid group is present in both structures.
Aromatic C-H Stretch ~3030 cm⁻¹~3030 cm⁻¹Both molecules contain phenyl groups. This peak may be more intense due to the presence of an additional aromatic ring.
Aliphatic C-H Stretch ~2950 cm⁻¹~2950 cm⁻¹Both molecules have aliphatic C-H bonds in the phenylalanine backbone.
C=O Stretch (Carboxylic Acid) ~1700 cm⁻¹~1700 cm⁻¹The carboxylic acid carbonyl is expected in a similar chemical environment.
C=O Stretch (Amide I) ~1650 cm⁻¹~1650 cm⁻¹The amide carbonyl is present in both molecules.
N-H Bend (Amide II) ~1550 cm⁻¹~1550 cm⁻¹The amide II band is a characteristic feature of secondary amides.
Aromatic C=C Stretch ~1600, ~1450 cm⁻¹~1600, ~1450 cm⁻¹The presence of two phenyl rings may lead to more complex or intense absorptions in this region.
C-O Stretch (Ether) Not Present~1100 cm⁻¹ This is a key differentiating peak. The C-O-C ether linkage will introduce a strong absorption band in this region.
Aromatic C-H Bending ~750, ~700 cm⁻¹~750, ~700 cm⁻¹The out-of-plane bending patterns will be present, potentially with more complexity due to two different phenyl environments.

The most significant predicted difference is the appearance of a strong C-O stretching band for the ether group in this compound, expected around 1100 cm⁻¹. This, along with potential subtle shifts and changes in the relative intensities of the aromatic region peaks, would be the primary means of distinguishing the two compounds via FTIR spectroscopy.

Experimental Protocol: ATR-FTIR Spectroscopy of a Solid Sample

This section provides a detailed, step-by-step methodology for acquiring a high-quality ATR-FTIR spectrum of a solid organic compound like this compound. This protocol is based on standard procedures for a modern ATR-FTIR spectrometer, such as a Bruker Alpha-P.[4]

G cluster_prep Sample Preparation & Instrument Setup cluster_bkg Background Collection cluster_sample Sample Analysis cluster_post Post-Analysis p1 Ensure ATR crystal is clean using a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. p2 Turn on the FTIR spectrometer and allow it to stabilize for at least 15-30 minutes. p1->p2 p3 Launch the instrument control software. p2->p3 b1 With the ATR anvil disengaged and the crystal clean, collect a background spectrum. This accounts for atmospheric CO2 and H2O, as well as the instrument's intrinsic response. p3->b1 s1 Place a small amount of the solid sample onto the center of the ATR crystal. b1->s1 s2 Lower the anvil to apply consistent pressure to the sample, ensuring good contact with the crystal. s1->s2 s3 Collect the sample spectrum. The software will automatically ratio this against the background. s2->s3 po1 Perform data processing as needed (e.g., baseline correction, peak picking). s3->po1 po2 Thoroughly clean the ATR crystal and anvil to prevent cross-contamination. po1->po2 po3 Save and export the spectral data. po2->po3

Sources

A Senior Application Scientist's Guide to the Chromatographic Purity Assessment of N-[(Phenylmethoxy)acetyl]-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a regulatory hurdle but a fundamental pillar of product safety and efficacy. N-[(Phenylmethoxy)acetyl]-L-phenylalanine, also known as N-Cbz-L-phenylalanine, is a critical N-protected form of the essential amino acid L-phenylalanine, widely utilized as a building block in peptide synthesis and medicinal chemistry.[1] Ensuring its chemical and stereoisomeric purity is paramount.

This guide provides an in-depth comparison of chromatographic strategies for the comprehensive purity assessment of this compound. We move beyond simple protocol recitation to explore the causality behind methodological choices, offering a self-validating framework for analysis that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Analytical Challenge: Beyond Percent Assay

The purity of this compound cannot be defined by a single assay value. A comprehensive assessment must address two distinct classes of impurities:

  • Related Substances: These include process-related impurities such as unreacted starting materials (e.g., L-phenylalanine), reagents, and by-products from the synthesis.

  • Enantiomeric Impurity: The presence of the undesired D-enantiomer, N-[(Phenylmethoxy)acetyl]-D-phenylalanine, is a critical quality attribute, as stereoisomers can have vastly different pharmacological or toxicological profiles.

This necessitates a dual-pronged chromatographic approach: an achiral method for related substances and a dedicated chiral method for enantiomeric purity.

Comparative Analysis: HPLC vs. UPLC for Purity Profiling

The choice between traditional High-Performance Liquid Chromatography (HPLC) and the more advanced Ultra-Performance Liquid Chromatography (UPLC) is a primary consideration. UPLC, which utilizes sub-2 µm particle columns, operates at significantly higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[2][3] This fundamental difference translates into significant performance gains.[4][5][6]

  • Speed and Throughput: UPLC analysis times are typically 3-10 minutes, a fraction of the 15-20 minutes common for HPLC runs.[3]

  • Resolution and Sensitivity: The smaller particles in UPLC columns lead to sharper, narrower peaks, which enhances resolution between closely eluting impurities and improves signal-to-noise ratios, thereby increasing sensitivity.[4][5]

  • Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[2]

Strategy 1: Achiral Reversed-Phase Chromatography for Related Substances

The goal here is to separate the main compound from impurities with different polarities. A reversed-phase C18 column is the industry workhorse for this application due to its versatility and robustness in separating moderately polar to nonpolar compounds.

Experimental Rationale:

  • Stationary Phase: A C18 (octadecylsilane) phase provides the necessary hydrophobicity to retain the aromatic rings of this compound and its likely impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol) is optimal. The buffer is crucial to maintain a consistent pH and suppress the ionization of the carboxylic acid moiety on the analyte, ensuring reproducible retention times and sharp peak shapes.

  • Detection: The presence of two aromatic rings in the molecule makes UV detection highly effective. A wavelength between 210-220 nm is typically chosen to capture the peptide bond and aromatic end absorption for maximum sensitivity.

Data Presentation: HPLC vs. UPLC for Achiral Purity

The following table illustrates the typical performance differences between a conventional HPLC method and an optimized UPLC method for analyzing related substances in a sample of this compound.

ParameterHPLC Method (5 µm C18 Column)UPLC Method (1.7 µm C18 Column)Advantage
Analysis Time ~18 minutes~5 minutesUPLC
Resolution (Rs) between API & Impurity 2.13.5UPLC
Peak Tailing Factor (T) 1.41.1UPLC
Solvent Consumption per Run ~27 mL~5 mLUPLC
Limit of Quantitation (LOQ) ~0.05%~0.01%UPLC
Strategy 2: Chiral Chromatography for Enantiomeric Purity

Separating enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other. Direct chiral separation is strongly preferred over derivatization methods to avoid potential kinetic resolution or racemization during sample preparation.[7]

Experimental Rationale:

  • Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are exceptionally versatile and effective for a wide range of chiral compounds, including amino acid derivatives.[8] Macrocyclic antibiotic phases, such as those based on teicoplanin, also show excellent enantioselectivity for amino acids in reversed-phase mode.[9]

  • Mobile Phase: The choice of mobile phase is highly dependent on the CSP. For polysaccharide columns, a normal-phase mode (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol) is common. For teicoplanin-based columns, a reversed-phase mode (e.g., water/acetonitrile) is used.[9] The selection is empirical and aims to maximize the stereospecific interactions that lead to separation.

Visualizing the Workflow

A systematic approach is essential for a robust purity assessment. The following workflow outlines the key stages from sample handling to final analysis.

Chromatographic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Test Sample of This compound Dissolve Dissolve in suitable diluent (e.g., Mobile Phase) Sample->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Achiral Achiral Purity (RP-UPLC/HPLC) Filter->Achiral Chiral Enantiomeric Purity (Chiral UPLC/HPLC) Filter->Chiral Integrate Integrate Peaks Achiral->Integrate Chiral->Integrate Calculate Calculate % Impurity (Area Percent) Integrate->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: General workflow for the complete chromatographic purity assessment.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, grounded in established pharmaceutical analysis principles.[10][11] Method validation according to ICH Q2(R1) guidelines is a mandatory step before implementation in a regulated environment.[12][13]

Protocol 1: UPLC Method for Related Substances
  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-4.0 min: 20% to 80% B

    • 4.0-4.5 min: 80% B

    • 4.5-4.6 min: 80% to 20% B

    • 4.6-5.0 min: 20% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Protocol 2: HPLC Method for Enantiomeric Purity
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or similar polysaccharide-based CSP).

  • Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

Method Selection Logic

Choosing the right analytical technology is a balance of performance requirements and available resources. The following diagram provides a logical path for this decision-making process.

Method_Selection_Diagram start Start: Purity Assessment for this compound impurity_type What type of impurity? start->impurity_type achiral_path Related Substances (Process/Degradation) impurity_type->achiral_path Achiral chiral_path Enantiomeric Purity (D-Isomer) impurity_type->chiral_path Chiral achiral_tech_choice High Throughput Needed? achiral_path->achiral_tech_choice use_uplc_achiral Implement RP-UPLC Method (High Speed & Resolution) achiral_tech_choice->use_uplc_achiral Yes use_hplc_achiral Implement RP-HPLC Method (Robust & Widely Available) achiral_tech_choice->use_hplc_achiral No end_node Complete Purity Profile use_uplc_achiral->end_node use_hplc_achiral->end_node chiral_tech_choice Trace Level (<0.1%) Quantitation Needed? chiral_path->chiral_tech_choice use_uplc_chiral Implement Chiral UPLC (High Sensitivity) chiral_tech_choice->use_uplc_chiral Yes use_hplc_chiral Implement Chiral HPLC (Standard Method) chiral_tech_choice->use_hplc_chiral No use_uplc_chiral->end_node use_hplc_chiral->end_node

Caption: Decision tree for selecting the appropriate chromatographic method.

Conclusion and Recommendations

For the comprehensive chromatographic purity assessment of this compound, a dual-methodology approach is non-negotiable.

  • For Related Substances: UPLC is demonstrably superior to HPLC, offering faster, more sensitive, and higher-resolution separations.[4][5][6] For laboratories focused on high throughput and efficiency in drug development, investing in UPLC technology yields significant returns in productivity and data quality. HPLC remains a robust and reliable alternative where UPLC is not available.[2]

  • For Enantiomeric Purity: The choice of the chiral stationary phase is the most critical factor. A thorough screening of polysaccharide and macrocyclic antibiotic-based columns is recommended to find the optimal selectivity for the D- and L-enantiomers. While both HPLC and UPLC platforms can be used, chiral UPLC will provide advantages in speed and in resolving the D-enantiomer from the tail of the much larger L-enantiomer peak, which is crucial for accurate trace-level quantitation.

Ultimately, the combination of a validated reversed-phase UPLC method for related substances and a highly selective chiral HPLC or UPLC method provides the most robust and defensible data package for ensuring the quality of this compound.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Available at: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available at: [Link]

  • Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Available at: [Link]

  • Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Available at: [Link]

  • PubMed. (2000, January 15). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Available at: [Link]

  • Avanti Publishers. (2019, December 20). Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • TGA. Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]

  • MDPI. (2018, June 12). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Available at: [Link]

  • ResearchGate. (2018, December 15). How to separate amino acid enantiomers? Available at: [Link]

  • Technology Networks. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • ResearchGate. (2025, August 5). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH | Request PDF. Available at: [Link]

  • Semantic Scholar. (2018, June 26). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. Available at: [Link]

Sources

Technical Application Guide: Verification of N-[(Phenylmethoxy)acetyl]-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical application note designed for pharmaceutical researchers and analytical chemists. It moves beyond simple data listing to provide a robust framework for validating the identity and bulk purity of N-[(Phenylmethoxy)acetyl]-L-phenylalanine.

Comparative Analysis: Combustion (CHN) Analysis vs. Orthogonal Spectroscopic Methods

Executive Summary: The Necessity of Orthogonal Testing

In the characterization of chiral pharmaceutical intermediates, High-Resolution Mass Spectrometry (HRMS) and NMR are often considered sufficient for identity confirmation. However, for This compound —a compound prone to forming stable solvates and hemihydrates due to its amide/ether backbone—spectroscopic identity does not equate to bulk purity.

This guide compares the "Gold Standard" Elemental Analysis (EA) against modern spectroscopic alternatives. While HRMS confirms the molecular formula, only EA provides the bulk material integrity data required for GMP compliance and accurate biological dosing.

Chemical Profile & Theoretical Data

Before experimental verification, the theoretical baseline must be established. Note that this compound is distinct from the common protecting group derivative N-Cbz-L-phenylalanine; it contains an additional methylene ether linkage, altering the molecular weight and elemental composition.

Compound: this compound CAS: (Specific derivative, verify against internal registry if proprietary) Molecular Formula:


Molecular Weight:  313.35  g/mol 
Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass Sum% Composition (Theoretical)Tolerance Limit (

)
Carbon (C) 18216.2169.00% 68.60% – 69.40%
Hydrogen (H) 1919.156.11% 5.71% – 6.51%
Nitrogen (N) 114.014.47% 4.07% – 4.87%
Oxygen (O) 464.0020.42% Calculated by difference

Comparative Analysis: EA vs. HRMS vs. qNMR

Why perform combustion analysis when HRMS is available? The following comparison highlights the "Blind Spots" of each methodology.

Table 2: Method Performance Matrix
FeatureMethod A: Combustion Analysis (EA) Method B: HRMS (Orbitrap/Q-TOF) Method C: Quantitative NMR (qNMR)
Primary Output Weight % of C, H, N (Bulk Purity)Exact Mass (

) & Isotope Pattern
Molar Ratio of Protons
Solvent Detection High Sensitivity. Trapped DCM or

causes significant deviation (>0.4%).
Blind. Solvents/Salts are often "invisible" in the source or lost in vacuum.Moderate. Can detect solvents if peaks do not overlap, but requires calculation.
Inorganic Salts Indirect Detection. Ash residue remains; %C/H/N drops proportionally.Blind. Inorganic salts (NaCl,

) do not ionize in ESI+ organic mode.
Blind. Invisible in

H NMR.
Sample Required 2–5 mg (Destructive)<0.1 mg (Destructive/Non-destructive)5–10 mg (Non-destructive)
Precision

absolute
< 3 ppm mass error

relative (unless internal std used)
Verdict Mandatory for Bulk Purity. Mandatory for Molecular Identity. Supplementary for Potency.
The "Hydrate Trap" Scenario

This compound contains a carboxylic acid and an amide, making it hygroscopic.

  • Scenario: The sample is a hemihydrate (

    
    ).
    
  • HRMS Result: Pass. The parent ion

    
     remains 314.13.
    
  • EA Result: Fail.

    • Theoretical C drops from 69.00% to 67.07% .

    • Result: The 1.93% deviation triggers a "Fail" status, alerting the chemist to dry the sample further. HRMS would have released an impure batch.

Experimental Verification Protocol (Self-Validating)

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), this protocol includes a "Pre-Analysis Drying Cycle" which is the most common point of failure in EA.

Phase 1: Sample Preparation (The Critical Step)
  • Recrystallization: Purify the crude this compound using Ethyl Acetate/Hexane (avoid DCM if possible, as chlorinated solvents skew EA results drastically).

  • Vacuum Drying:

    • Place 50 mg of sample in a drying pistol (Abderhalden) or vacuum oven.

    • Agent: Phosphorus Pentoxide (

      
      ) is required to remove chemically bound water.
      
    • Conditions: 60°C at <1 mbar for 12 hours.

    • Why? Standard rotary evaporation leaves 1-2% solvent, guaranteeing an EA failure.

Phase 2: Combustion Analysis (CHN)
  • Calibration: Calibrate the analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).

    • Validation: The standard must read within

      
       before running the sample.
      
  • Combustion: Oxidize the sample at 950°C in pure Oxygen.

  • Reduction: Reduce nitrogen oxides (

    
    ) to 
    
    
    
    over copper at 600°C.
  • Detection: Thermal Conductivity Detector (TCD) measures

    
    , 
    
    
    
    , and
    
    
    .
Phase 3: Data Interpretation
  • Pass: Values fall within

    
     of Table 1.
    
  • Fail (Low C, High H): Indicates trapped water or solvent. Return to Phase 1.

  • Fail (Low C, Low H, Low N): Indicates inorganic contamination (silica gel, salts). Perform filtration or ash test.

Verification Workflow Diagram

The following decision tree illustrates the logical flow for certifying the material.

G Start Crude N-[(Phenylmethoxy)acetyl]-L-Phe Purification Recrystallization & P2O5 Drying (60°C, <1 mbar, 12h) Start->Purification Split Split Sample Purification->Split HRMS Method B: HRMS (Orbitrap/Q-TOF) Split->HRMS EA Method A: Elemental Analysis (Combustion) Split->EA HRMS_Result Check m/z 314.1384 [M+H]+ HRMS->HRMS_Result EA_Result Check C/H/N % EA->EA_Result Compare Data Synthesis: Does EA match Theory ±0.4%? HRMS_Result->Compare Identity Confirmed EA_Result->Compare Purity Data Pass PASS: Material Certified (Bulk Purity Confirmed) Compare->Pass Yes Fail_Solvent FAIL: Low C% / High H% (Trapped Solvent) Compare->Fail_Solvent No (Dev > 0.4%) Fail_Inorganic FAIL: All Values Low (Inorganic Salts/Silica) Compare->Fail_Inorganic No (Proportional Drop) Fail_Solvent->Purification Re-Dry Fail_Inorganic->Start Re-Column

Figure 1: Integrated Verification Workflow. Note the feedback loops for failed EA results, which distinguish between solvation issues and inorganic contamination.

References & Standards

  • 
     tolerance for EA).
    [Link]
    
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison of qNMR vs EA). [Link]

  • FDA Guidance for Industry. Q3A(R2) Impurities in New Drug Substances. (Establishes thresholds for reporting impurities which EA helps detect). [Link]

  • PubChem Compound Summary. N-Acetyl-L-phenylalanine derivatives and structural analogs. (Used for structural verification of the acetyl/phenylalanine backbone). [Link]

Safety Operating Guide

N-[(Phenylmethoxy)acetyl]-L-phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Disposal Strategy

N-[(Phenylmethoxy)acetyl]-L-phenylalanine is a specialized peptide intermediate.[1][2][3] While often chemically stable, its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).[3]

Immediate Action Required:

  • Do NOT dispose of down the drain.[3][4]

  • Do NOT dispose of in regular trash.

  • Segregate as Non-Halogenated Organic Waste .

  • Disposal Method: High-Temperature Incineration.[3]

Part 1: Chemical Identification & Hazard Characterization

Before disposal, you must validate the chemical identity to ensure it is not confused with similar protecting groups (e.g., Z-Phe-OH).[1][2][3]

Structural Verification
  • Chemical Name: this compound[1][2][3]

  • Synonyms: N-Benzyloxyacetyl-L-phenylalanine[1][2][3]

  • Structural Distinction:

    • Target Compound: Contains a Benzyloxyacetyl group (

      
      ).[1][2][3]
      
    • Common Confusion: Often mistaken for Z-Phe-OH (N-Benzyloxycarbonyl-L-phenylalanine), which contains a carbamate linker (

      
      ).[1][2][3]
      
    • Operational Note: While the disposal routes for both are identical (organic incineration), accurate labeling is required for waste manifests.[3]

Physical & Safety Data
PropertySpecificationOperational Implication
Physical State White to off-white solid/powderDust generation risk during transfer.[1][2][3][5]
Solubility Soluble in organic solvents (DMSO, MeOH); Low in waterRequires organic solvent waste stream if in solution.[3][6]
Flammability Combustible solidKeep away from strong oxidizers and open flames.[3]
GHS Classification Warning (Typical for intermediates)Treat as Skin/Eye Irritant (H315, H319).[2][3]
RCRA Code Not P- or U-listedClassify as Non-Regulated Organic Solid unless mixed with solvents.[1][2][3]

Part 2: Pre-Disposal Segregation & Handling

Effective disposal starts at the bench. You must segregate this compound based on its state (Solid vs. Liquid) to prevent cross-contamination of waste streams.[3]

Segregation Logic
  • Solid Waste: Pure powder, contaminated gloves, weighing boats, and paper towels.[3]

    • Destination:Solid Organic Waste Bin (Yellow/Red bag depending on facility).[3]

  • Liquid Waste: Mother liquors or reaction mixtures containing the compound.[3]

    • Destination:Non-Halogenated Organic Solvent Waste (assuming dissolved in MeOH/DMSO).[3]

    • Critical Check: If dissolved in Dichloromethane (DCM), it must go to Halogenated Waste .[3]

Visualizing the Segregation Workflow

WasteSegregation Figure 1: Waste Segregation Decision Tree for Peptide Intermediates Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder / Debris StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Wet BinSolid BIN A: Solid Organic Waste (Non-Halogenated) SolidPath->BinSolid SolventCheck Check Solvent Type LiquidPath->SolventCheck BinHalo BIN B: Halogenated Solvent Waste (e.g., DCM mixtures) SolventCheck->BinHalo Contains Halogens BinNonHalo BIN C: Non-Halogenated Solvent Waste (e.g., MeOH, DMSO mixtures) SolventCheck->BinNonHalo No Halogens

Part 3: The Disposal Protocol (Step-by-Step)

This protocol ensures "Cradle-to-Grave" compliance, protecting both the researcher and the institution.[1][2][3]

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double gloving recommended for powders), lab coat, and safety glasses.[3]

  • Verify Container: Ensure the receiving waste container is compatible (HDPE or Glass) and not full (>80% capacity).[3]

  • Labeling: Pre-fill the hazardous waste tag.

    • Chemical Name: Write out the full name.[3] Do not use abbreviations like "Z-derivative."

    • Hazards: Check "Irritant" and "Toxic" (precautionary).[3]

Phase 2: Transfer & Accumulation
  • For Solids:

    • Transfer the solid carefully to the waste container to avoid dusting.[3]

    • If the compound is in a vial, dispose of the entire vial into the solid waste bin. Do not attempt to wash it out into the sink.[3]

    • Wipe the exterior of the waste container if any dust settled.[3]

  • For Liquids:

    • Use a funnel to prevent spills.[3]

    • Pour slowly into the carboy.

    • Close the lid immediately after addition (EPA requirement for Satellite Accumulation Areas).

Phase 3: Final Disposal (EHS/Facilities)
  • Process: The waste container is sealed and transported to a central accumulation area.[3]

  • Destruction Method: Fuel Blending/Incineration .[3]

    • Scientific Rationale: High-temperature incineration (>1000°C) ensures the complete breakdown of the peptide backbone and the aromatic rings, preventing any potential bioaccumulation or biological activity in the environment.[1][2][3]

Part 4: Emergency Contingencies

Accidental Spill Response

SpillResponse Figure 2: Spill Response Protocol Assess 1. Assess Volume & Hazard (Is it safe to clean?) PPE 2. Don Enhanced PPE (N95 mask if dusty) Assess->PPE Contain 3. Contain Spill (Cover with absorbent pads) PPE->Contain Clean 4. Clean Up (Sweep/Scoop -> Waste Bin) Contain->Clean Decon 5. Decontaminate Area (Soap & Water Wash) Clean->Decon Report 6. Report to EHS Decon->Report

  • Dry Spill: Do not dry sweep vigorously (creates dust).[3] Use a wet paper towel or a dustpan with a gentle motion.[3]

  • Wet Spill: Absorb with vermiculite or standard spill pads.[3] Place all cleanup materials into the Solid Hazardous Waste bin.

Part 5: Regulatory & Reference Context

Regulatory Codes (USA/EU)
  • EPA/RCRA: Not specifically listed (P/U list).[3] Defaults to Process Waste . If ignitable (in solvent), code D001 .[3]

  • EU Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[2][3]

References
  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[3] ACS Center for Lab Safety.[3] [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[3][4][Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[3] 29 CFR 1910.1200.[3] [Link][1][2][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.